ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPJGLCVEYTVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470926 | |
| Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35357-56-3 | |
| Record name | ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the spectroscopic properties of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate its synthesis, purification, and structural elucidation.
Introduction: The Significance of this compound
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional organic materials. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient thiophene ring, make it a versatile building block in drug discovery. This compound, with its reactive ester functionality, serves as a key intermediate for the synthesis of a diverse library of derivatives.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.
This guide will systematically cover the synthesis and the four primary spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
The synthesis of the thieno[2,3-b]pyrrole core can be achieved through various synthetic strategies. One common and effective approach involves the cyclization of a suitably substituted thiophene precursor. The following protocol is a representative method adapted from established literature procedures for related compounds.[1]
Experimental Protocol: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl 2-aminothiophene-3-acetate (1.0 eq) in a dry, inert solvent such as dichloromethane under an argon atmosphere, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the Lewis acid (AlCl₃) with atmospheric moisture, which would deactivate it.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that facilitates the intramolecular Friedel-Crafts type acylation, leading to the formation of the bicyclic thienopyrrole system.
-
Aqueous Work-up: The aqueous work-up is necessary to remove the aluminum salts and any other water-soluble byproducts.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected spectrum for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for the aromatic protons, the ethyl ester group, and the N-H proton of the pyrrole ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | NH (pyrrole) |
| ~7.0 - 7.5 | m | 2H | Thiophene H |
| ~6.5 - 7.0 | d | 1H | Pyrrole H |
| 4.2 - 4.4 | q | 2H | -O-CH₂ -CH₃ |
| 1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |
Interpretation:
-
N-H Proton: The pyrrole N-H proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
-
Aromatic Protons: The protons on the thiophene and pyrrole rings will appear in the aromatic region. Their exact chemical shifts and coupling patterns will depend on the electronic environment.
-
Ethyl Ester Protons: The ethyl group will give rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl ester.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 170 | C =O (ester) |
| ~110 - 150 | Aromatic C (thiophene and pyrrole) |
| ~60 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is typically observed in the downfield region of the spectrum.
-
Aromatic Carbons: The carbons of the fused heterocyclic system will resonate in the aromatic region. The specific chemical shifts are influenced by the heteroatoms and the substituent.
-
Ethyl Ester Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H stretch (pyrrole) |
| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1680 - 1720 | Strong | C=O stretch (ester) |
| ~1500 - 1600 | Medium | C=C stretch (aromatic) |
| ~1100 - 1300 | Strong | C-O stretch (ester) |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring.
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
Aromatic C=C and C-H Stretches: Absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions correspond to the carbon-carbon and carbon-hydrogen stretching vibrations of the aromatic rings.
-
C-O Stretch: The C-O stretching vibration of the ester group will appear as a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉NO₂S), the expected molecular weight is approximately 195.24 g/mol .[6]
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 195 would correspond to the molecular ion.
-
Major Fragmentation Peaks:
-
m/z ≈ 150: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
-
m/z ≈ 122: Subsequent loss of carbon monoxide (-CO) from the [M - OCH₂CH₃]⁺ fragment.
-
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this important heterocyclic compound. While definitive, published spectra for this specific molecule are not readily aggregated in public databases, the analysis presented, based on sound spectroscopic principles and data from related structures, offers a robust framework for its characterization.
Future work should focus on the experimental acquisition and publication of a complete and verified set of spectroscopic data for this compound to create a definitive reference for the scientific community. Further exploration of the reactivity of the thieno[2,3-b]pyrrole core and the ester functionality will undoubtedly lead to the discovery of novel compounds with promising applications in medicine and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thieno[2,3-b]pyrrole core, a fascinating heterocyclic scaffold, has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic system, formed by the fusion of a thiophene and a pyrrole ring, exhibits a unique combination of electronic and structural features that give rise to a diverse range of biological activities and intriguing photophysical properties. This guide provides a comprehensive exploration of the physical and chemical characteristics of thieno[2,3-b]pyrrole derivatives, offering insights into their synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and development.
The Thieno[2,3-b]pyrrole Core: Structure and Electronic Landscape
The thieno[2,3-b]pyrrole scaffold consists of a pyrrole ring fused to a thiophene ring at the 2- and 3-positions of the pyrrole. This fusion results in a planar, electron-rich aromatic system with a delocalized π-electron cloud extending over both rings. The presence of two different heteroatoms, nitrogen and sulfur, imparts a distinct electronic character to the molecule, influencing its reactivity and intermolecular interactions.
The lone pair of electrons on the nitrogen atom of the pyrrole ring and the sulfur atom of the thiophene ring contribute to the aromaticity of the system. This electron-rich nature makes the thieno[2,3-b]pyrrole core susceptible to electrophilic attack and also plays a crucial role in its ability to participate in charge transfer interactions, a key feature for its application in organic electronics.
Synthesis of the Thieno[2,3-b]pyrrole Scaffold
Several synthetic strategies have been developed to construct the thieno[2,3-b]pyrrole ring system. The choice of method often depends on the desired substitution pattern on the final molecule.
One common approach involves the cyclization of appropriately substituted thiophene precursors. For instance, the synthesis of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives can be achieved through the cyclization of 2-aminothiopheneacetate using a Lewis acid like aluminum chloride (AlCl₃)[1]. This key intermediate can then be further functionalized, for example, through aldol condensation with various aldehydes to introduce diversity[1].
Caption: General synthetic scheme for 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivatives.
Other synthetic routes reported in the literature include Dieckmann-type cyclizations and palladium-catalyzed cross-coupling reactions, offering versatile pathways to access a wide array of substituted thieno[2,3-b]pyrrole derivatives.
Physical Properties of Thieno[2,3-b]pyrrole Derivatives
The physical properties of thieno[2,3-b]pyrrole derivatives are intrinsically linked to their molecular structure, including the nature and position of substituents. These properties are critical for their application in both biological and materials science contexts.
Solubility and Melting Point
The solubility and melting points of thieno[2,3-b]pyrrole derivatives are highly dependent on the appended functional groups. The parent 6H-thieno[2,3-b]pyrrole is a solid at room temperature[2]. Introduction of nonpolar alkyl or aryl groups generally decreases aqueous solubility and can influence the melting point based on packing efficiency in the solid state. Conversely, the incorporation of polar functional groups, such as carboxylic acids or amides, can enhance solubility in polar solvents. For instance, 6H-thieno[2,3-b]pyrrole-5-carboxylic acid has a predicted melting point of 132.56 °C.
Electronic and Optical Properties
The extended π-conjugation in the thieno[2,3-b]pyrrole core gives rise to interesting electronic and optical properties. These compounds typically exhibit strong absorption in the UV-visible region. The position of the absorption maxima (λmax) can be tuned by the introduction of electron-donating or electron-withdrawing groups, a hallmark of donor-acceptor chromophores.
For example, polymers based on (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one show broad absorption in the visible region, between 620 to 625 nm, which is advantageous for photovoltaic applications[3].
Table 1: Photophysical and Electrochemical Properties of Representative Thieno[3,2-b]pyrrole-based Donor-Acceptor Molecules
| Small Molecule | λmax (film, nm) | HOMO (eV) | LUMO (eV) | Eg (electrochemical, eV) | Eg (optical, eV) |
| TP-BT2TT-TP | 415, 562 | -4.78 | -2.93 | 1.85 | 1.64 |
| TP-BT4T-TP | 426, 566 | -4.97 | -2.99 | 1.98 | 1.67 |
| Data extracted from a study on thieno[3,2-b]pyrrole derivatives, which are structural isomers of thieno[2,3-b]pyrroles and provide valuable comparative insights[1]. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the electronic behavior of these molecules. These can be experimentally determined using cyclic voltammetry. The HOMO-LUMO gap (bandgap) determines the energy of the electronic transitions and is a key factor in designing materials for organic electronics. For instance, in some thieno[3,2-b]pyrrole-based systems, HOMO levels have been measured to be in the range of -4.78 to -4.97 eV, with LUMO levels around -2.93 to -2.99 eV[1].
Chemical Properties and Reactivity
The chemical reactivity of the thieno[2,3-b]pyrrole core is a blend of the characteristics of its constituent pyrrole and thiophene rings, both of which are known to undergo electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
The electron-rich nature of the thieno[2,3-b]pyrrole system makes it reactive towards electrophiles. Theoretical studies and experimental observations on related heterocycles suggest that electrophilic attack is most likely to occur at the α-positions of the pyrrole or thiophene ring (positions 2, 3, 4, and 5) due to the greater stabilization of the resulting cationic intermediate through resonance[4][5]. The precise regioselectivity will be influenced by the directing effects of any existing substituents on the ring system.
Caption: General mechanism for electrophilic aromatic substitution on the thieno[2,3-b]pyrrole core.
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The reaction conditions for these transformations would need to be carefully controlled to avoid polysubstitution or degradation of the sensitive heterocyclic core.
Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. While specific examples for thieno[2,3-b]pyrrole are not abundant in the literature, the principles of DoM can be applied. The nitrogen atom of the pyrrole ring can act as a directing group for lithiation at an adjacent position. Subsequent quenching of the lithiated intermediate with an electrophile allows for the introduction of a wide range of functional groups.
For the related thieno[2,3-b]thiophene system, metallation with butyllithium has been shown to occur at the α-position, which can then be carboxylated by quenching with carbon dioxide[6]. A similar reactivity pattern can be anticipated for thieno[2,3-b]pyrrole, providing a versatile handle for further synthetic modifications.
Structural Characterization
A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure of thieno[2,3-b]pyrrole derivatives.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of these compounds.
-
¹H NMR: The proton NMR spectrum provides information about the number and connectivity of protons in the molecule. The chemical shifts of the aromatic protons in the thieno[2,3-b]pyrrole core typically appear in the downfield region (around 6.0-8.0 ppm), with their exact positions and coupling constants being highly dependent on the substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbon atoms in the heterocyclic rings provide valuable information for structural assignment. For thieno[2,3-b]pyridine, a related system, detailed ¹³C NMR data has been reported and can serve as a useful reference[7].
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative of thieno[2,3-d]pyrimidine, X-ray analysis revealed a triclinic crystal system with specific lattice parameters, and the structure was stabilized by intramolecular hydrogen bonds[8]. Such detailed structural information is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with desired properties.
Experimental Protocols
Synthesis of (4Z)-4-(thiophen-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one
This protocol is adapted from the literature for the synthesis of a representative thieno[2,3-b]pyrrol-5-one derivative[1].
Step 1: Synthesis of 4,6-dihydrothieno[2,3-b]pyrrol-5-one (Key Intermediate)
-
To a solution of 2-aminothiopheneacetate in a suitable solvent, add aluminum chloride (AlCl₃) portion-wise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the key intermediate.
Step 2: Aldol Condensation
-
Dissolve the key intermediate and thiophene-2-carbaldehyde in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine) to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product.
Characterization by Cyclic Voltammetry
This protocol provides a general procedure for determining the HOMO and LUMO energy levels of a thieno[2,3-b]pyrrole derivative.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile)
-
Thieno[2,3-b]pyrrole derivative
-
Ferrocene (for internal calibration)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a dilute solution (e.g., 1 mM) of the thieno[2,3-b]pyrrole derivative in the electrolyte solution.
-
Assemble the three-electrode cell and add the solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes.
-
Perform a cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan range should be wide enough to observe the oxidation and reduction peaks of the compound.
-
Record the onset oxidation potential (Eox, onset) and the onset reduction potential (Ered, onset).
-
Add a small amount of ferrocene to the solution and record the cyclic voltammogram again to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox, onset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered, onset - E1/2(Fc/Fc⁺) + 4.8]
-
Caption: A typical workflow for the characterization of a thieno[2,3-b]pyrrole derivative using cyclic voltammetry.
Applications in Drug Development
The thieno[2,3-b]pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. This versatility has led to the development of numerous derivatives with a wide range of pharmacological activities.
-
Anticancer Activity: Several thieno[2,3-b]pyrrol-5-one derivatives have demonstrated significant anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer)[1][2]. Their mechanism of action can be multifaceted, including the inhibition of key enzymes like EGFR Tyrosinase Kinase[1].
-
Antioxidant Activity: The electron-rich nature of the thieno[2,3-b]pyrrole core contributes to its antioxidant properties. Derivatives have shown potent free radical scavenging activity in assays such as the DPPH and ABTS methods[1].
-
Enzyme Inhibition: Thieno[2,3-b]pyrrole derivatives have been investigated as inhibitors of various enzymes, including α-amylase, which is relevant to the management of diabetes[1].
-
Antiviral Activity: The isomeric thieno[3,2-b]pyrrole scaffold has been the subject of structural optimization studies for the development of inhibitors against viruses like the Chikungunya virus[9][10]. This highlights the potential of the broader thienopyrrole family in antiviral drug discovery.
The ability to readily modify the thieno[2,3-b]pyrrole core through various synthetic strategies allows for the fine-tuning of its biological activity, making it an attractive starting point for the development of new therapeutic agents.
Conclusion
The thieno[2,3-b]pyrrole framework represents a rich and versatile scaffold for the development of novel compounds with significant potential in both medicinal chemistry and materials science. Its unique electronic structure, arising from the fusion of electron-rich pyrrole and thiophene rings, underpins its diverse chemical reactivity and intriguing physical properties. A thorough understanding of its synthesis, characterization, and structure-activity relationships is paramount for harnessing its full potential. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for researchers, scientists, and drug development professionals to explore and innovate with this promising heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, reactivity, and its emerging applications as a versatile scaffold in the development of novel therapeutic agents and functional materials.
Introduction: The Thieno[2,3-b]pyrrole Scaffold
Nitrogen and sulfur-containing heterocyclic compounds are foundational pillars in medicinal chemistry, owing to their diverse chemical properties and biological activities.[1] Among these, the thieno[2,3-b]pyrrole core, a fused bicyclic system of thiophene and pyrrole, has garnered considerable attention.[1] This scaffold is an isomer of thienopyrroles that can exhibit chemical behaviors similar to N,N-dimethyltryptamine, suggesting potential interactions with biological targets like serotonin receptors.[1] this compound is a key derivative of this core structure, serving as a versatile intermediate for further chemical modifications.[2] Its unique electronic and structural features make it a valuable building block for creating a wide array of functional molecules.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature.[2] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry. The official CAS number for this compound is 35357-56-3 .[2][3][4][5][6]
Chemical Structure
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndmate.com [rndmate.com]
- 5. 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLIC ACID ETHYL ESTER | 35357-56-3 [chemicalbook.com]
- 6. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
literature review of thieno[2,3-b]pyrrole synthesis methods
An In-Depth Technical Guide to the Synthesis of Thieno[2,3-b]pyrroles
Authored by a Senior Application Scientist
Introduction: The Thieno[2,3-b]pyrrole Scaffold - A Privileged Heterocycle
The fusion of thiophene and pyrrole rings creates a class of heterocyclic compounds known as thienopyrroles. Among the possible isomers, the thieno[2,3-b]pyrrole core is a particularly significant scaffold in medicinal chemistry and materials science.[1] This electron-rich aromatic system is a key structural component in a variety of biologically active molecules, exhibiting anticancer and antioxidant properties.[1] Furthermore, the extended π-conjugation in thienopyrrole derivatives makes them valuable building blocks for organic electronics, including solar cells and photothermal therapy agents.[1][2]
The synthetic challenge in accessing the thieno[2,3-b]pyrrole core lies in the controlled construction of the fused bicyclic system. The choice of strategy—whether to build the thiophene ring onto a pre-existing pyrrole or vice versa—depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule. This guide provides an in-depth review of the core synthetic methodologies, focusing on the underlying chemical principles, field-proven protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific target.
Strategic Approaches to the Thieno[2,3-b]pyrrole Core
The construction of the thieno[2,3-b]pyrrole framework can be broadly categorized into two primary strategies: annulation of a thiophene ring onto a pyrrole precursor, or the more common approach of forming a pyrrole ring onto a thiophene template. A third category involves convergent multicomponent or cascade reactions that build the fused system in a single pot.
Strategy 1: Thiophene Ring Annulation onto a Pyrrole Precursor
This strategy is advantageous when highly functionalized pyrroles are readily available. The core transformation involves the reaction of a pyrrole bearing vicinal functional groups that can react with a C2-S synthon to close the thiophene ring.
A prominent example is the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters.[3][4] This method provides a direct and high-yielding route to functionalized thieno[2,3-b]pyrroles.[4]
Reaction Rationale and Mechanism
The reaction proceeds via an initial nucleophilic addition of the thioglycolate enolate to the formyl group of the pyrrole. This is followed by an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the chlorinated C5 position of the pyrrole ring, displacing the chloride and forming the fused thiophene ring. Subsequent dehydration yields the aromatic thieno[2,3-b]pyrrole system. The use of a base like sodium ethoxide (EtONa) is critical for deprotonating the thioglycolate, generating the necessary nucleophile.
Caption: Workflow for Thiophene Annulation onto a Pyrrole Core.
Experimental Protocol: Synthesis of Ethyl 6-Aryl-4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylates[4]
-
Reagent Preparation: In a round-bottom flask, dissolve ethyl thioglycolate (1.2 mmol) in absolute ethanol (15 mL). To this solution, add a freshly prepared solution of sodium ethoxide (1.2 mmol) in ethanol.
-
Initial Reaction: Add the appropriate 1-aryl-5-chloro-4-formylpyrrole-3-carboxylate (1 mmol) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl to a pH of 5-6.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure thieno[2,3-b]pyrrole derivative.
Strategy 2: Pyrrole Ring Annulation onto a Thiophene Precursor
This is the most versatile and widely employed approach, leveraging the rich chemistry of thiophene starting materials. Several powerful methods exist for constructing the pyrrole ring.
2a. The Gewald Reaction-Cyclization Sequence
The Gewald reaction is a multicomponent reaction that assembles highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6] The resulting 2-aminothiophene is an ideal precursor for subsequent pyrrole ring formation, as the amino group and an adjacent substituent can be elaborated into the second heterocyclic ring.
For instance, a 2-amino-3-carbonylthiophene, readily prepared via the Gewald synthesis, can undergo condensation with a primary amine followed by cyclization, a variant of the Paal-Knorr synthesis, to form the N-substituted pyrrole ring.[7][8][9]
Caption: Gewald Reaction followed by Cyclization Workflow.
2b. Dieckmann-Type Cyclization
This classical approach involves the intramolecular condensation of a thiophene diester to form a β-ketoester, which is a direct precursor to the thieno[2,3-b]pyrrol-5-one core.[1] The synthesis starts with a 2-aminothiophene, which is N-acylated with a reagent containing an ester group. The resulting intermediate possesses ester groups on both the thiophene ring and the N-acyl side chain, setting the stage for a base-catalyzed intramolecular Dieckmann condensation.
Experimental Protocol: Synthesis of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one intermediate[1]
-
Starting Material Synthesis: Synthesize methyl 2-((2-methoxy-2-oxoethyl)amino)thiophene-3-carboxylate by reacting methyl 2-aminothiophene-3-carboxylate with methyl 2-chloroacetate in the presence of a base like triethylamine.
-
Cyclization Setup: To a solution of the diester intermediate (1 mmol) in dry toluene (20 mL), add a strong base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂ or Ar).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of dilute acetic acid. Transfer the mixture to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude β-ketoester can be purified by column chromatography on silica gel to yield the cyclized thieno[2,3-b]pyrrol-5-one derivative.
2c. Intramolecular Annulation from Ketene-N,S-acetals
A versatile method involves the use of α-oxoketene-N,S-acetals, which can be prepared from the reaction of an active methylene compound, an isothiocyanate, and an α-halo-ketone.[3] These intermediates are primed for intramolecular cyclization under basic conditions. The reaction is believed to proceed via a [4+1] annulation mechanism, where four atoms from the ketene acetal and one from the attached side chain form the pyrrole ring.[3] The configuration of the ketene-N,S-acetal intermediate can facilitate this intramolecular cyclization to chemoselectively produce the thiophene derivative that then cyclizes to the thieno[2,3-b]pyrrole.[3]
Strategy 3: Multicomponent Cascade Reactions
Cascade reactions offer significant advantages in terms of efficiency and atom economy by forming multiple bonds in a single synthetic operation without isolating intermediates. A notable example is the one-pot, three-component reaction between an α-halogenated ketone, an amine, and a 3-cyanopyridine-2(1H)-thione derivative. This sequence often involves an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to construct the fused thiophene ring, leading to 3-aminothieno[2,3-b]pyridine derivatives, a related and important scaffold.[10][11] Similar principles can be adapted for thieno[2,3-b]pyrrole synthesis.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a critical decision based on the desired substitution pattern, availability of precursors, and scalability.
| Strategy | Key Reaction Type | Starting Materials | Typical Yields | Advantages | Disadvantages |
| 1. Thiophene Annulation | Cyclocondensation | Functionalized Pyrroles, Thioglycolates | Good to Excellent[4] | Direct, good for specific pyrrole substitution patterns. | Requires pre-functionalized pyrrole precursors which may be complex to synthesize. |
| 2a. Gewald-Cyclization | Multicomponent, Condensation | Ketones, Activated Nitriles, Sulfur | Good to Excellent[6] | High convergence, builds complexity quickly, readily available starting materials. | The Gewald reaction can sometimes yield mixtures; subsequent cyclization adds steps. |
| 2b. Dieckmann Cyclization | Intramolecular Condensation | 2-Aminothiophenes, Acylating agents | Moderate to Good[1] | Classic and reliable method for pyrrol-one derivatives. | Requires strong base, may not be suitable for sensitive substrates. |
| 2c. Ketene-N,S-acetals | [4+1] Annulation | Active Methylene Compounds, Isothiocyanates | Good | Versatile for creating diverse substitution patterns. | Synthesis of the ketene-N,S-acetal intermediate is an additional step. |
| 3. Cascade Reactions | Cascade/One-Pot | Simple acyclic precursors | Moderate to Excellent[11] | High atom and step economy, operational simplicity. | Reaction discovery and optimization can be challenging; substrate scope may be limited. |
Conclusion and Future Outlook
The synthesis of the thieno[2,3-b]pyrrole core is a well-developed field with a diverse array of reliable and versatile methods. Strategies based on the annulation of a pyrrole ring onto a pre-functionalized thiophene, particularly those employing the Gewald reaction, offer the most flexibility and convergence. Conversely, building the thiophene ring onto a pyrrole core is a powerful alternative when specific pyrrole precursors are readily accessible.
Future research in this area will likely focus on the development of more sustainable methodologies, such as C-H activation and photocatalytic strategies, to further streamline the synthesis and reduce waste.[12] The design of novel cascade reactions that can rapidly assemble complex, poly-substituted thieno[2,3-b]pyrroles from simple starting materials will continue to be a high-priority target for synthetic chemists. The continued evolution of these synthetic tools will undoubtedly accelerate the discovery of new thieno[2,3-b]pyrrole-based therapeutics and advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Photothermal therapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
starting materials for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
An In-Depth Technical Guide to the Starting Materials for Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. Its unique electronic properties and structural rigidity make it a focal point in medicinal chemistry. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, with a primary focus on the deconstruction of the synthesis to its fundamental starting materials. We will explore the strategic application of the Gewald aminothiophene synthesis as the foundational step, detailing the mechanistic rationale behind the selection of precursors and reaction conditions. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important molecular core.
Introduction: The Significance of the Thieno[2,3-b]pyrrole Core
The fusion of thiophene and pyrrole rings creates the thieno[2,3-b]pyrrole system, a heterocyclic scaffold that has garnered significant attention in pharmaceutical research. Compounds incorporating this core have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antivirals.[1][2] The this compound derivative, in particular, serves as a versatile intermediate, allowing for further functionalization at the pyrrole nitrogen and other positions on the bicyclic system.[3][4] Understanding the synthesis of this core, beginning with its most basic starting materials, is paramount for enabling novel drug discovery and development programs.
Primary Synthetic Strategy: From Substituted Thiophenes to Fused Pyrroles
The most robust and widely adopted strategy for constructing the thieno[2,3-b]pyrrole framework involves a two-stage process:
-
Formation of a polysubstituted 2-aminothiophene ring.
-
Annulation of the pyrrole ring onto the thiophene precursor.
This approach offers significant modularity, as the substitution pattern of the final product can be precisely controlled by the choice of initial reactants. The cornerstone of this strategy is the formation of the key thiophene intermediate.
The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis
The Gewald aminothiophene synthesis, first reported by Karl Gewald in 1966, stands as the most efficient and versatile method for preparing polysubstituted 2-aminothiophenes.[5][6] It is a multi-component reaction that elegantly constructs the thiophene ring in a single pot from simple, readily available starting materials.[7][8]
Core Principles and Starting Materials
The Gewald reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester (or another active methylene nitrile), in the presence of elemental sulfur and a base catalyst.[5][9]
-
Carbonyl Compound (R1-CO-R2): This reactant dictates the substituents at the C4 and C5 positions of the thiophene ring. The choice of ketone or aldehyde is critical for installing the desired functionality. For instance, using 3-methyl-2-butanone leads to a 4,5-dimethyl substituted thiophene.[10][11]
-
Active Methylene Nitrile (NC-CH2-EWG): This component is the source of the C2-amino group and the C3-substituent. The Electron-Withdrawing Group (EWG) is typically an ester (e.g., ethyl cyanoacetate) or another nitrile (malononitrile).[12][13] For the synthesis of the target molecule's precursor, ethyl cyanoacetate is the ideal choice.
-
Sulfur Source: Elemental sulfur (S₈) is the classic and most common reagent used to provide the sulfur atom for the thiophene ring.[7]
-
Base Catalyst: A base, typically a secondary amine like morpholine or piperidine, is required to catalyze the initial Knoevenagel condensation step between the carbonyl compound and the active methylene nitrile.[12][14]
Mechanism of the Gewald Reaction
The reaction proceeds through a well-elucidated pathway:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[5]
-
Sulfur Addition: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this step is still debated but is believed to proceed via a thiirane intermediate.
-
Cyclization & Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, aromatic 2-aminothiophene product.[7]
Caption: Figure 1: Mechanism of the Gewald Aminothiophene Synthesis.
Constructing the Fused Pyrrole Ring
With the substituted 2-aminothiophene in hand, the subsequent step is the formation of the pyrrole ring. This is typically achieved by introducing a two-carbon unit that reacts with both the 2-amino group and the C3 position of the thiophene ring. A common and effective method is a Dieckmann-type condensation.[1]
Key Intermediate and Cyclization
Starting with a precursor such as ethyl 2-aminothiophene-3-carboxylate , the amino group can be acylated with a reagent like ethyl chloroacetate. This forms an N-substituted intermediate. The subsequent intramolecular cyclization between the newly introduced ester and the C3-ester group of the thiophene, driven by a strong base, yields the thieno[2,3-b]pyrrol-5-one core. The final target molecule, an enamine ester, exists in tautomeric equilibrium with this lactam form.
The overall synthetic pathway can be visualized as a logical progression from simple starting materials to the complex heterocyclic system.
Caption: Figure 2: Overall Synthetic Workflow.
Experimental Protocols and Data
Representative Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol is adapted from established literature procedures for the Gewald reaction.[10][12]
-
Reaction Setup: To a stirred mixture of 3-methyl-2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (10 mL) dropwise over 30 minutes at 35-40 °C.
-
Reaction: The reaction mixture is then heated to 45-50 °C and stirred for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled to room temperature. The precipitated solid is collected by filtration and washed with cold ethanol.
-
Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Summary of Starting Materials and Products
The versatility of the Gewald reaction allows for the synthesis of a wide range of thiophene precursors.
| Carbonyl Compound | Active Methylene Nitrile | Resulting Thiophene C4, C5 Substituents | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Fused Cyclohexane Ring | [12] |
| 3-Methyl-2-butanone | Ethyl Cyanoacetate | C4: Methyl, C5: Methyl | [10] |
| Acetophenone | Malononitrile | C4: Phenyl, C5: H | [13] |
| Ethyl Acetoacetate | Methyl Cyanoacetate | C4: Methyl, C5: Methoxycarbonyl | [14] |
Conclusion
The synthesis of this compound is most effectively approached through the construction of a 2-aminothiophene intermediate, followed by pyrrole ring annulation. The foundational starting materials for this entire process are simple, commercially available compounds: a suitable ketone or aldehyde , an active methylene nitrile (specifically ethyl cyanoacetate for the target precursor), elemental sulfur , and a basic catalyst . The Gewald reaction provides a powerful and modular platform for assembling the critical thiophene core, demonstrating a classic example of how complex heterocyclic systems can be efficiently constructed from basic chemical building blocks. A thorough understanding of this initial step is crucial for any researcher aiming to explore the rich chemical space of thieno[2,3-b]pyrrole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemshuttle.com [chemshuttle.com]
- 4. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. d-nb.info [d-nb.info]
- 8. ijcmas.com [ijcmas.com]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. asianpubs.org [asianpubs.org]
- 13. ijpbs.com [ijpbs.com]
- 14. mdpi.org [mdpi.org]
The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Reaction Mechanisms of Thieno[2,3-b]pyrrole Formation
Introduction: The Significance of the Thieno[2,3-b]pyrrole Core
The thieno[2,3-b]pyrrole scaffold is a fascinating and highly significant heterocyclic system in the realms of medicinal chemistry and materials science. This fused bicyclic structure, comprising a thiophene ring and a pyrrole ring sharing a common carbon-carbon bond, represents a bioisostere of indole. This structural analogy to a ubiquitous pharmacophore has led to the discovery of numerous thieno[2,3-b]pyrrole derivatives with a wide spectrum of biological activities, including their roles as antagonists of the Gonadotropin-releasing hormone (GnRH) receptor[1]. Furthermore, the unique electronic properties arising from the fusion of these two aromatic rings make them attractive building blocks for novel organic electronic materials.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the core reaction mechanisms underpinning the formation of the thieno[2,3-b]pyrrole nucleus. We will move beyond a simple recitation of synthetic procedures to explore the causality behind experimental choices, offering field-proven insights into the construction of this privileged scaffold. Each discussed mechanism is supported by authoritative references and accompanied by detailed experimental protocols, ensuring a self-validating and reproducible framework for practical application.
Strategic Approaches to the Thieno[2,3-b]pyrrole Scaffold
The synthesis of the thieno[2,3-b]pyrrole core can be broadly categorized into two primary strategies:
-
Thiophene Annulation: Building the pyrrole ring onto a pre-existing, appropriately functionalized thiophene precursor.
-
Pyrrole Annulation: Constructing the thiophene ring onto a functionalized pyrrole starting material.
A third, increasingly important approach involves the use of transition-metal catalysis to orchestrate the formation of the bicyclic system, often through intramolecular cyclization events. This guide will delve into the mechanistic intricacies of each of these strategies.
Part 1: Thiophene Annulation Strategies: Building from a Sulfur Foundation
The most prevalent and versatile methods for constructing the thieno[2,3-b]pyrrole system begin with the synthesis of a substituted thiophene, which is then elaborated to form the fused pyrrole ring. This approach often leverages well-established named reactions for thiophene synthesis, such as the Gewald and Fiesselmann reactions.
The Gewald-Paal-Knorr Pathway: A Workhorse for Thieno[2,3-b]pyrrole Synthesis
This powerful two-stage sequence begins with the Gewald aminothiophene synthesis to construct a 2-aminothiophene, which is then cyclized with a 1,4-dicarbonyl compound via the Paal-Knorr pyrrole synthesis.
The Gewald reaction is a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes. The reaction brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.
Causality in Experimental Design: The choice of base (often a morpholine or another secondary amine) is critical as it catalyzes the initial Knoevenagel condensation. The elemental sulfur acts as the sulfur source for the thiophene ring. The reaction is typically highly efficient and provides a direct route to the key 2-aminothiophene intermediate.
Reaction Mechanism of the Gewald Synthesis:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, likely in the form of a polysulfide anion generated in situ, undergoes a Michael addition to the electron-deficient double bond of the unsaturated nitrile.
-
Intramolecular Cyclization and Tautomerization: The resulting thiolate anion then attacks the nitrile group in an intramolecular fashion, leading to the formation of a five-membered ring. Subsequent tautomerization yields the aromatic 2-aminothiophene.
Caption: Mechanism of the Gewald Aminothiophene Synthesis.
The 2-aminothiophene produced from the Gewald reaction is then subjected to a Paal-Knorr cyclization with a 1,4-dicarbonyl compound to form the fused pyrrole ring.
Causality in Experimental Design: The Paal-Knorr synthesis is a robust method for forming five-membered heterocycles from 1,4-dicarbonyls[2][3][4][5]. The acidic conditions typically employed are crucial for activating the carbonyl groups towards nucleophilic attack by the amino group of the thiophene. The choice of acid catalyst can influence reaction rates and yields.
Reaction Mechanism of the Paal-Knorr Annulation:
-
Hemiaminal Formation: The amino group of the 2-aminothiophene acts as a nucleophile and attacks one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated under acidic conditions, to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered dihydroxy-dihydrothienopyrrole intermediate.
-
Dehydration and Aromatization: This intermediate undergoes a two-fold dehydration, driven by the formation of the stable aromatic thieno[2,3-b]pyrrole ring system.
Caption: Mechanism of the Paal-Knorr Pyrrole Annulation.
Experimental Protocol: Synthesis of a Substituted Thieno[2,3-b]pyrrole via the Gewald-Paal-Knorr Sequence
This protocol provides a representative example of the synthesis of a thieno[2,3-b]pyrrole derivative.
Part A: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Setup: To a stirred solution of 2-butanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) followed by the dropwise addition of morpholine (1.2 eq) at room temperature.
-
Reaction Execution: The reaction mixture is then heated to 50°C and stirred for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the crude 2-aminothiophene. The product can be further purified by recrystallization from ethanol.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Paal-Knorr Cyclization to form Ethyl 4,5-dimethyl-2-phenylthieno[2,3-b]pyrrole-3-carboxylate
-
Reaction Setup: A mixture of the synthesized 2-aminothiophene (1.0 eq), 1-phenyl-1,4-butanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction Execution: The mixture is heated to reflux, and the azeotropic removal of water is monitored. The reaction is typically complete within 4-6 hours, as indicated by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired thieno[2,3-b]pyrrole.
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| Gewald | 2-Butanone, Ethyl Cyanoacetate | Sulfur, Morpholine | Ethanol | 50°C | 2 h | 75-85% |
| Paal-Knorr | 2-Aminothiophene, 1-Phenyl-1,4-butanedione | p-TsOH | Toluene | Reflux | 4-6 h | 60-75% |
The Fiesselmann-Hinsberg Approach
An alternative strategy involves the Fiesselmann thiophene synthesis followed by a Hinsberg-type cyclization to construct the pyrrole ring.
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base[6].
Reaction Mechanism of the Fiesselmann Synthesis:
-
Michael Addition: The base deprotonates the thioglycolic acid ester, which then acts as a nucleophile in a Michael addition to the α,β-acetylenic ester.
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular condensation to form a five-membered ring.
-
Elimination and Tautomerization: Subsequent elimination of an alkoxide and tautomerization leads to the formation of the 3-hydroxythiophene derivative.
Caption: Mechanism of the Fiesselmann Thiophene Synthesis.
The resulting 3-hydroxythiophene can then be converted to an aminothiophene, which can undergo subsequent cyclization, for instance, via a Hinsberg-type reaction with a α-dicarbonyl compound to furnish the thieno[2,3-b]pyrrole core.
Part 2: Transition Metal-Catalyzed Strategies: Modern Approaches to Thieno[2,3-b]pyrrole Synthesis
The advent of transition metal catalysis has opened up new avenues for the efficient and often more atom-economical synthesis of complex heterocyclic systems, including thieno[2,3-b]pyrroles. Palladium-catalyzed reactions are particularly prominent in this area.
Palladium-Catalyzed Intramolecular C-H Amination
This strategy involves the intramolecular cyclization of a suitably substituted thiophene precursor bearing a nitrogen-containing side chain. The palladium catalyst facilitates the direct formation of a C-N bond between the thiophene ring and the nitrogen atom.
Causality in Experimental Design: This approach is attractive due to its high atom economy, as it avoids the need for pre-functionalization of the thiophene ring with a leaving group. The choice of the palladium catalyst, ligand, and oxidant is crucial for achieving high efficiency and selectivity.
General Catalytic Cycle for Intramolecular C-H Amination:
-
C-H Activation: The palladium catalyst, typically in a Pd(II) state, coordinates to the substrate and facilitates the cleavage of a C-H bond on the thiophene ring, forming a palladacycle intermediate.
-
Reductive Elimination: The nitrogen atom of the side chain then coordinates to the palladium center, and a subsequent reductive elimination step forms the new C-N bond, releasing the thieno[2,3-b]pyrrole product.
-
Catalyst Regeneration: An oxidant is required to regenerate the active Pd(II) catalyst from the resulting Pd(0) species, completing the catalytic cycle.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Intramolecular C-H Amination.
Larock-Type Heteroannulation
The Larock indole synthesis, a powerful palladium-catalyzed reaction for forming indoles from o-haloanilines and alkynes, can be conceptually adapted for the synthesis of thieno[2,3-b]pyrroles. This would involve the reaction of a 2-amino-3-halothiophene with an alkyne.
Proposed Catalytic Cycle for Larock-Type Thieno[2,3-b]pyrrole Synthesis:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 2-amino-3-halothiophene to a Pd(0) species, forming a Pd(II)-thienyl complex.
-
Alkyne Insertion: The alkyne then coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond.
-
Intramolecular Aminopalladation: The amino group of the thiophene then attacks the newly formed vinyl-palladium species in an intramolecular fashion, leading to a cyclized intermediate.
-
Reductive Elimination: Finally, reductive elimination of Pd(0) furnishes the aromatic thieno[2,3-b]pyrrole and regenerates the active catalyst.
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of a 2-(2-nitrovinyl)thiophene
This protocol is based on the work by Ragaini and coworkers, which describes the synthesis of thienopyrroles via a palladium-catalyzed intramolecular cyclization of nitroalkenes[7].
-
Reaction Setup: In a pressure vessel, a solution of the 2-(2-nitrovinyl)thiophene substrate (1.0 eq) in acetonitrile is prepared. To this is added the palladium catalyst (e.g., [Pd(phen)₂][BF₄]₂) (typically 2 mol%), a ligand if necessary, and a base such as triethylamine (Et₃N).
-
Reaction Execution: The vessel is sealed and pressurized with carbon monoxide (CO) (e.g., 5 bar). The reaction mixture is then heated to a specified temperature (e.g., 150°C) and stirred for a designated time (e.g., 3 hours). The CO acts as a reductant for the nitro group in this context.
-
Work-up and Purification: After cooling and careful depressurization, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure thieno[2,3-b]pyrrole.
-
Characterization: The structure of the final product is confirmed using standard spectroscopic techniques (NMR, MS).
| Substrate | Catalyst | Base | Solvent | Conditions | Typical Yield |
| 2-(2-nitrovinyl)thiophene | [Pd(phen)₂][BF₄]₂ | Et₃N | Acetonitrile | 5 bar CO, 150°C, 3h | Up to 98% |
Conclusion and Future Outlook
The thieno[2,3-b]pyrrole scaffold remains an area of active investigation, driven by its potential in drug discovery and materials science. The classical synthetic routes, such as the Gewald-Paal-Knorr sequence, continue to be valuable for their reliability and the diversity of structures they can generate. Concurrently, modern transition metal-catalyzed methods are providing more efficient and atom-economical pathways to this important heterocyclic system.
Future research in this field will likely focus on the development of even more selective and environmentally benign catalytic systems. The exploration of enantioselective syntheses of chiral thieno[2,3-b]pyrrole derivatives is another promising avenue, which could lead to the discovery of new therapeutic agents with improved pharmacological profiles. As our understanding of the intricate reaction mechanisms deepens, so too will our ability to design and execute elegant and efficient syntheses of this privileged scaffold.
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of the Thieno[2,3-b]pyrrole Scaffold
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that, when appropriately decorated, interact with a wide array of biological targets. The thieno[2,3-b]pyrrole system, a fused bicyclic heterocycle containing both sulfur and nitrogen, represents one such promising scaffold. While the unsubstituted parent molecule, 6H-thieno[2,3-b]pyrrole[1], is primarily a subject of fundamental chemical interest, its true pharmacological potential is unlocked through strategic functionalization. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of the thieno[2,3-b]pyrrole core, offering researchers and drug development professionals a technical overview of its synthesis, mechanisms of action, and therapeutic promise. We will delve into the causality behind experimental designs and present validated protocols to empower further investigation into this versatile molecular architecture.
The Thieno[2,3-b]pyrrole Core: Synthesis and Derivatization
The thieno[2,3-b]pyrrole scaffold's utility is underpinned by synthetic routes that allow for controlled and diverse substitution. Understanding these synthetic strategies is crucial as the placement and nature of substituents dictate the resulting biological activity.
Foundational Synthetic Strategies
The construction of the thieno[2,3-b]pyrrole ring system can be achieved through several methodologies. A common approach involves the cyclization of suitably functionalized thiophene or pyrrole precursors. For instance, one established method involves a Dieckmann-type cyclization of ketene-N,S-acetals[2][3]. Another versatile route starts from substituted 4-formylpyrrole-3-carboxylates, which react with 2-mercaptoacetic acid under basic conditions to yield the fused thieno[2,3-b]pyrrole-2(4)-carboxylate system[2]. These methods provide a robust foundation for creating a library of derivatives by modifying the initial building blocks.
Experimental Protocol: Synthesis of a Dihydrothieno[2,3-b]pyrrol-5-one Intermediate
This protocol outlines the synthesis of a key intermediate, 4,6-dihydrothieno[2,3-b]pyrrol-5-one, which serves as a versatile precursor for further derivatization, particularly for creating anticancer agents. The procedure is based on an aluminum chloride-mediated intramolecular cyclization[2].
Objective: To synthesize 4,6-dihydrothieno[2,3-b]pyrrol-5-one (Compound 13 in the reference literature) from a 2-aminothiopheneacetate precursor.
Materials:
-
2-Aminothiopheneacetate derivative (e.g., Compound 6 in the reference)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Brine solution
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Dissolve the 2-aminothiopheneacetate starting material (1.0 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (3.0 equivalents) to the solution and stir.
-
Carefully add anhydrous AlCl₃ (0.9 equivalents) portion-wise to the stirred solution at room temperature. The addition is exothermic and should be controlled.
-
Stir the reaction mixture at room temperature for 15-30 minutes, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold brine solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to yield the pure dihydrothieno[2,3-b]pyrrol-5-one product[2].
Self-Validation: The success of the synthesis is confirmed by ¹H NMR spectroscopy, which should show characteristic peaks for the methylene protons and the thiophene ring protons, consistent with the expected structure[2].
Anticancer and Kinase Inhibitory Activity
Perhaps the most extensively studied application of thieno[2,3-b]pyrrole derivatives is in oncology. These compounds function as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Targeting Key Oncogenic Kinases
Thieno[2,3-b]pyrrole-based molecules have been designed to target several critical kinases involved in tumorigenesis:
-
EGFR (Epidermal Growth Factor Receptor): Derivatives of 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one have demonstrated inhibitory activity against EGFR Tyrosinase Kinase. Compound 15a from one study showed an IC₅₀ of 52.43 µg/mL against this target[2]. Other related fused systems, like thieno[2,3-d]pyrimidines, have also shown potent inhibition of both wild-type EGFR (EGFRʷᵗ) and the resistant T790M mutant (EGFRᵗ⁷⁹⁰ᵐ)[4].
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, with some compounds showing activity equal to the standard drug Sorafenib (IC₅₀ = 0.23 µM)[5].
-
eEF2-K (Eukaryotic Elongation Factor-2 Kinase): This kinase is involved in protein synthesis and cell survival. Thieno[2,3-b]pyridine analogues have been synthesized and screened, with the most active compounds showing IC₅₀ values as low as 170 nM[6].
-
DRAK2 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2): This serine/threonine kinase is involved in cell death signaling. Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors, with K(d) values in the low nanomolar range (e.g., 8 nM)[7].
Activity in Cancer Cell Lines and Models
The kinase inhibitory action of these compounds translates into potent anti-proliferative and cytotoxic effects in various cancer models.
-
Prostate Cancer: Thieno[2,3-b]pyridine compounds have been shown to potently inhibit the growth and motility of prostate cancer cell lines (LNCaP, C42, PC3), with IC₅₀ values often below 50 nM. These compounds induce G2/M cell cycle arrest, multinucleation, and apoptosis[8]. Notably, they have demonstrated efficacy in patient-derived explants, including those resistant to the standard therapy enzalutamide[8].
-
Breast Cancer: Thieno[2,3-b]pyrrol-5-one derivatives have been tested against the MCF-7 human breast cancer cell line. Using an MTT assay, one derivative showed significant inhibition of cell viability (39.8% viability at 100 µg/mL)[2].
The workflow for identifying and characterizing these anticancer agents often follows a logical progression from synthesis to clinical relevance.
Caption: Workflow for Anticancer Thieno[2,3-b]pyrrole Drug Discovery.
Data Summary: Anticancer Activity
| Compound Class | Target Kinase | Cell Line | Activity (IC₅₀ / Effect) | Reference |
| Thieno[2,3-b]pyrrol-5-one | EGFR | MCF-7 (Breast) | 52.43 µg/mL (kinase); 39.8% viability @ 100 µg/mL (cell) | [2] |
| Thieno[2,3-b]pyridine | eEF2-K | - | 170 nM | [6] |
| Thieno[2,3-b]pyridine | DRAK2 | - | K(d) = 8 nM; IC₅₀ = 29 nM | [7] |
| Thieno[2,3-b]pyridine | Multi-target | PC3 (Prostate) | <50 nM | [8] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | HCT-116 (Colon) | 0.23 µM | [5] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for assessing the cytotoxic activity of thieno[2,3-b]pyrrole derivatives against cancer cell lines.
Objective: To determine the IC₅₀ value of a test compound by measuring its effect on the metabolic activity (and thus viability) of cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial and Antioxidant Activities
Beyond oncology, the thieno[2,3-b]pyrrole scaffold and its isosteres have demonstrated significant potential as antimicrobial and antioxidant agents.
Antibacterial and Antifungal Potential
Derivatives incorporating additional heterocyclic moieties, such as pyrazoles or thiazoles, have shown broad-spectrum antimicrobial activity.
-
Antibacterial Activity: Certain thieno[2,3-b]thiophene derivatives have been found to be equipotent to the standard drug Penicillin G against Staphylococcus aureus and more potent than streptomycin against Pseudomonas aeruginosa and Escherichia coli[9][10]. Similarly, thieno[2,3-b]pyridine derivatives have shown potent activity against S. aureus and E. coli with IC₅₀ values ranging from 14.2 to 24.3 µg/mL[11][12]. Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like DNA gyrase B[11][12].
-
Antifungal Activity: The same classes of compounds also exhibit antifungal properties. One thieno[2,3-b]thiophene derivative was more potent than the standard drug Amphotericin B against Geotricum candidum[9][10]. Thieno[2,3-b]pyridine derivatives were also active against Candida albicans[11][12].
Antioxidant Activity
The ability to scavenge free radicals is another important biological property of these compounds. The antioxidant potential is typically evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radical scavenging assays. A thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one derivative (15a ) showed potent activity, with 90.94% inhibition of DPPH and 79.03% inhibition of ABTS radicals at a concentration of 500 µg/mL, comparable to the standard ascorbic acid[2].
Caption: Hypothesized Mechanism of Antibacterial Action.
Future Perspectives and Conclusion
The thieno[2,3-b]pyrrole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. While the unsubstituted core remains a chemical curiosity, its derivatives have proven to be a rich source of biologically active compounds with therapeutic potential across multiple domains, most notably in oncology and infectious diseases. The research highlighted in this guide demonstrates that the scaffold's activity is highly tunable through synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties[13].
Future work should focus on several key areas:
-
Mechanism Deconvolution: For many active compounds, the precise molecular target remains unknown. Advanced techniques like chemical proteomics can help identify the direct binding partners of these molecules, moving beyond phenotypic screening to target-based drug design.
-
Structure-Activity Relationship (SAR) Expansion: Continued synthetic efforts to explore the chemical space around the thieno[2,3-b]pyrrole core will undoubtedly uncover novel activities and improved drug-like properties[13].
-
Translational Studies: The promising results in cell lines and patient-derived explants, particularly in prostate cancer[8], warrant further preclinical development, including in vivo efficacy and safety studies.
References
- 1. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 12. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate in Modern Medicinal Chemistry
The strategic design of novel therapeutic agents frequently hinges on the utilization of privileged scaffolds—molecular frameworks that exhibit favorable interactions with a variety of biological targets. Among these, the thieno[2,3-b]pyrrole core has emerged as a cornerstone in medicinal chemistry, offering a unique combination of electronic properties and structural rigidity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a key derivative, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, as a versatile building block for the creation of potent and selective bioactive molecules.
Introduction: The Significance of the Thieno[2,3-b]pyrrole Scaffold
Nitrogen and sulfur-containing heterocycles are of paramount importance in medicinal chemistry due to their prevalence in natural products and their ability to engage in a wide range of biological interactions.[1] The fused thieno[2,3-b]pyrrole system, in particular, has garnered significant interest for its utility in the development of kinase inhibitors, antiviral agents, and other targeted therapies. Its planar structure and rich electronic nature allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the synthetic pathways to access the valuable this compound intermediate and showcase its derivatization into therapeutically relevant compounds.
Part 1: Synthesis of the Core Building Block
The construction of the thieno[2,3-b]pyrrole scaffold is a critical first step. While several synthetic routes have been reported, a common and efficient strategy involves a multi-step sequence starting from readily available materials. A key cyclization step to form the pyrrole ring is often achieved through a Dieckmann-type condensation.[1]
Protocol 1.1: Synthesis of Ethyl 2-aminothiophene-3-carboxylate
A foundational precursor for the thieno[2,3-b]pyrrole core is an appropriately substituted 2-aminothiophene. The Gewald reaction provides a reliable one-pot method for its synthesis.
Reaction Scheme:
Caption: The Gewald reaction for the synthesis of the key 2-aminothiophene intermediate.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like diethylamine)
-
Ethanol
Procedure:
-
To a stirred solution of the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).
-
Add morpholine (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield pure ethyl 2-aminothiophene-3-carboxylate.
Expert Insight: The choice of ketone in the Gewald reaction is crucial as it determines the substitution pattern on the thiophene ring, which can influence the biological activity of the final compounds. Morpholine acts as a catalyst for the initial Knoevenagel condensation between the ketone and ethyl cyanoacetate.
Protocol 1.2: Synthesis of this compound via N-functionalization and Dieckmann Cyclization
The subsequent steps involve the introduction of an acetate moiety onto the amino group of the thiophene, followed by an intramolecular Dieckmann condensation to construct the fused pyrrole ring.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the thieno[2,3-b]pyrrole core.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium ethoxide (NaOEt)
-
Toluene
Procedure:
Step 1: N-Acetylation
-
Dissolve ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, pour it into ice-water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetylated product.
Step 2: Dieckmann Cyclization
-
Dissolve the crude N-acetylated product in anhydrous toluene.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.
-
After cooling, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the mixture is neutral.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting product is the keto-enol tautomer, ethyl 4-hydroxy-6H-thieno[2,3-b]pyrrole-5-carboxylate.
Step 3: Aromatization to the Final Product The tautomeric mixture can often be driven towards the aromatic pyrrole form during workup or purification. In some cases, a separate reduction/aromatization step may be necessary depending on the stability of the keto-enol tautomer.
Expert Insight: The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[2][3] The use of a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the α-carbon of one ester group, initiating the cyclization.
Part 2: Application as a Building Block in Medicinal Chemistry
This compound is a versatile intermediate that can be readily functionalized at several positions to generate libraries of diverse compounds for biological screening. The most common modifications include N-alkylation/arylation of the pyrrole nitrogen, hydrolysis of the ester to the corresponding carboxylic acid, and subsequent amide coupling.
Protocol 2.1: N-Alkylation of the Thieno[2,3-b]pyrrole Core
Reaction Scheme:
Caption: General scheme for the N-alkylation of the thieno[2,3-b]pyrrole scaffold.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous DMF or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness Note: The use of anhydrous solvents and an inert atmosphere is critical when using strong bases like sodium hydride to prevent quenching of the base and ensure efficient deprotonation of the pyrrole nitrogen.
Protocol 2.2: Ester Hydrolysis to the Carboxylic Acid
Reaction Scheme:
Caption: Saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (or its N-alkylated derivative)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the thienopyrrole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2.3: Amide Coupling to Synthesize Bioactive Molecules
The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amides, which are prevalent in many drug candidates.
Workflow for Amide Synthesis:
Caption: A two-step conceptual workflow for amide bond formation.
Materials:
-
6H-thieno[2,3-b]pyrrole-5-carboxylic acid
-
Desired amine
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure (using HATU):
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insight: The choice of coupling reagent is critical for efficient amide bond formation, especially with challenging substrates like electron-deficient anilines or sterically hindered amines. HATU and HBTU are highly effective but can be expensive. A more cost-effective alternative for many applications is the combination of EDC and HOBt.
Case Studies: Thieno[2,3-b]pyrrole Derivatives in Drug Discovery
The versatility of the this compound building block is best illustrated through its application in the synthesis of potent inhibitors of various therapeutic targets.
Case Study 1: Thieno[2,3-b]pyrrole-based Kinase Inhibitors
The thieno[2,3-b]pyrrole scaffold has been successfully employed in the design of inhibitors for several kinase families, including Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Pyrrole-indolin-2-ones | Aurora A/B | 12 nM / 156 nM | [4] |
| Thieno[3,2-c]pyrazoles | Aurora kinases | Low nanomolar | [5] |
The synthesis of these inhibitors often involves the elaboration of the thienopyrrole core through amide coupling with appropriately substituted anilines or other aminoheterocycles. The planarity of the thieno[2,3-b]pyrrole core allows it to function as a hinge-binding motif in the ATP-binding pocket of many kinases.
Case Study 2: Antiviral Agents
Derivatives of the thieno[2,3-b]pyrrole and the related thieno[2,3-b]pyridine scaffolds have demonstrated promising activity against a range of viruses, including alphaviruses like Mayaro virus and Chikungunya virus.[6]
| Scaffold | Virus | Mechanism of Action | Reference |
| Thieno[3,2-b]pyrrole | Alphaviruses | Inhibition of viral RNA replication | [7] |
| Thieno[2,3-b]pyridine | Mayaro Virus | Inhibition of viral replication | [8] |
These findings highlight the potential of the thienopyrrole core in the development of novel anti-infective agents. The synthetic accessibility of diverse derivatives from this compound makes it an attractive starting point for such endeavors.
Conclusion
This compound is a high-value building block in medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide array of biologically active compounds. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this privileged scaffold in their drug discovery programs. The continued exploration of the chemical space around the thieno[2,3-b]pyrrole core promises to yield novel therapeutic candidates for a multitude of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLIC ACID ETHYL ESTER | 35357-56-3 [chemicalbook.com]
- 3. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs against Mayaro virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Potent Kinase Inhibitors from Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors derived from the versatile starting material, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a range of biologically active compounds, particularly inhibitors of protein kinases implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around the thieno[2,3-b]pyrrole core for the discovery of novel therapeutics.
Introduction: The Thieno[2,3-b]pyrrole Scaffold in Kinase Inhibition
The thieno[2,3-b]pyrrole core is a bioisostere of indole, a common motif in many biologically active natural products and synthetic drugs. The replacement of the benzene ring in indole with a thiophene ring can modulate the electronic properties, solubility, and metabolic stability of the resulting molecule, often leading to improved pharmacological profiles. In the context of kinase inhibition, the thieno[2,3-b]pyrrole scaffold has been successfully employed to develop potent inhibitors of several key oncogenic kinases, including RON, c-Met, and VEGFR2. These kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide will delineate a strategic synthetic pathway, starting from the commercially available this compound, to generate a library of potential kinase inhibitors. The core transformations involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines. Further functionalization through N-arylation of the pyrrole nitrogen allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Strategic Synthetic Approach
The overall synthetic strategy is designed to be modular, allowing for the facile generation of a library of analogs for SAR studies. The key steps are outlined below:
Caption: General synthetic workflow for the preparation of thieno[2,3-b]pyrrole-based kinase inhibitors.
PART 1: CORE SYNTHETIC PROTOCOLS
This section provides detailed, step-by-step protocols for the key transformations in the synthesis of thieno[2,3-b]pyrrole-based kinase inhibitors.
Protocol 1: Hydrolysis of this compound
Causality Behind Experimental Choices: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a crucial first step to enable subsequent amide bond formation. Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and efficient method for this transformation. The choice of a co-solvent system like THF/water or methanol/water ensures the solubility of both the starting material and the inorganic base, facilitating the reaction. Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) is added lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with 1M hydrochloric acid (HCl).
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 6H-thieno[2,3-b]pyrrole-5-carboxylic acid as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic ethyl group signals in the NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton are indicative of a successful reaction.
Protocol 2: Amide Coupling to Synthesize Thieno[2,3-b]pyrrole-5-carboxamides
Causality Behind Experimental Choices: The formation of the amide bond is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling agent is required to activate the carboxylic acid. A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt). These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine to form the amide bond. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often necessary to neutralize the hydrochloride salt of the amine and to facilitate the reaction.
Protocol:
-
Reaction Setup: To a solution of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Activation: The mixture is stirred at room temperature for 30 minutes to allow for the formation of the activated ester.
-
Amine Addition: The desired amine (1.1 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Work-up and Isolation: The reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired thieno[2,3-b]pyrrole-5-carboxamide.
Self-Validation: The formation of the amide bond can be confirmed by the appearance of a new set of signals corresponding to the amine moiety in the ¹H and ¹³C NMR spectra, and the presence of the correct molecular ion peak in the mass spectrum.
Protocol 3: N-Arylation of the Thieno[2,3-b]pyrrole Core
Causality Behind Experimental Choices: N-arylation of the pyrrole ring is a powerful strategy to introduce diversity and to modulate the electronic and steric properties of the inhibitor, which can significantly impact its binding affinity and selectivity for the target kinase. The Buchwald-Hartwig cross-coupling reaction is a highly versatile and efficient method for the formation of C-N bonds. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and often needs to be optimized for a specific substrate.
Protocol:
-
Reaction Setup: In a sealed tube, a mixture of the thieno[2,3-b]pyrrole-5-carboxamide (1.0 eq), the aryl halide (bromide or iodide) (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a phosphine ligand such as Xantphos or DavePhos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq) is suspended in an anhydrous solvent like toluene or dioxane.
-
Reaction Conditions: The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to 80-110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the N-arylated thieno[2,3-b]pyrrole-5-carboxamide.
Self-Validation: Successful N-arylation is evidenced by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced aryl group. Mass spectrometry will confirm the expected increase in molecular weight.
PART 2: APPLICATION NOTES - TARGETING ONCOGENIC KINASES
The thieno[2,3-b]pyrrole scaffold has shown significant promise as a core for inhibitors targeting several receptor tyrosine kinases (RTKs) that are key drivers of tumorigenesis.
Targeting RON and c-Met Kinases
The RON (Recepteur d'Origine Nantais) and c-Met receptor tyrosine kinases are closely related and play crucial roles in cell proliferation, survival, and motility.[1][2] Aberrant activation of these kinases is implicated in the progression of various cancers. Thieno[2,3-b]pyridine-based compounds, which share the core heterocyclic system, have been identified as potent inhibitors of both RON and c-Met.[3]
Caption: Simplified signaling pathways of RON and c-Met and the point of intervention by thieno[2,3-b]pyrrole-based inhibitors.
Targeting VEGFR2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR2 is a clinically validated strategy for cancer therapy. Thieno[2,3-d]pyrimidine derivatives, structurally related to the thieno[2,3-b]pyrrole core, have been developed as potent VEGFR2 inhibitors.[5][6]
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of thieno[2,3-b]pyrrole-based compounds.
PART 3: DATA PRESENTATION & STRUCTURE-ACTIVITY RELATIONSHIPS (SAR)
The modular synthesis approach allows for the systematic exploration of the chemical space around the thieno[2,3-b]pyrrole scaffold. The following table summarizes representative data for thieno[2,3-d]pyrimidine and thieno[3,2-b]pyridine-based kinase inhibitors, which can serve as a guide for the design of novel thieno[2,3-b]pyrrole-based inhibitors.
Table 1: Representative Kinase Inhibitory Activities of Thienopyrimidine and Thienopyridine Derivatives
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 12j | Thieno[2,3-d]pyrimidine | c-Met, VEGFR-2 | 25 (c-Met), 48 (VEGFR-2) | [6] |
| 12m | Thieno[2,3-d]pyrimidine | c-Met, VEGFR-2 | (Potent, specific values not provided) | [6] |
| 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | 230 | [5] |
| Compound 6 | Thieno[2,3-b]pyridine | RON, c-Met | (Potent, specific values not provided) | [3] |
| Compound 15f | Thieno[2,3-b]pyridine | RON | (Potent, specific values not provided) | [3] |
| Thieno[3,2-b]pyridine-based | c-Met, VEGFR2 | Low nanomolar | [6] |
Key SAR Insights:
-
Amide Substituent: The nature of the amine used in the amide coupling step is critical for potency and selectivity. Aromatic and heteroaromatic amines often provide key interactions with the kinase active site.
-
N-Aryl Group: The substituent on the pyrrole nitrogen can be varied to probe the solvent-exposed region of the kinase, potentially leading to improved potency and pharmacokinetic properties.
-
Thiophene Ring Substituents: While the core protocols focus on the unsubstituted thieno[2,3-b]pyrrole, further functionalization of the thiophene ring can be explored to fine-tune the inhibitor's properties.
Conclusion
The this compound is a valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The protocols and application notes provided in this guide offer a solid foundation for researchers to embark on the design, synthesis, and evaluation of novel thieno[2,3-b]pyrrole-based therapeutics targeting key oncogenic kinases. The modular nature of the synthetic strategy allows for a systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Saponification of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Abstract
This document provides a detailed and robust protocol for the hydrolysis of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate to its corresponding carboxylic acid, 6H-thieno[2,3-b]pyrrole-5-carboxylic acid. The thieno[2,3-b]pyrrole core is a significant heterocyclic scaffold in medicinal chemistry and materials science, making this transformation a critical step in the synthesis of various derivatives.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting advice, and a self-validating protocol to ensure reproducibility and high yields.
Introduction and Scientific Background
The 6H-thieno[2,3-b]pyrrole framework is a fused bicyclic system that combines the electronic and structural features of thiophene and pyrrole rings.[1] Carboxylic acid derivatives of this scaffold are pivotal intermediates for the synthesis of amides, esters, and other functional groups, leading to compounds with potential therapeutic applications, including anticancer and antioxidant activities.[2][3][4]
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While both acidic and basic conditions can effect this hydrolysis, base-catalyzed hydrolysis, or saponification, is generally preferred for its efficiency and irreversibility.[5][6] The term "saponification" originates from its use in soap-making, which is the hydrolysis of fatty acid esters (fats) into carboxylate salts.[5] This protocol focuses on a well-optimized, base-catalyzed method for the hydrolysis of this compound.
The Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (BAC2)
The saponification of esters proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) pathway.[5] This is one of the most studied mechanisms in organic chemistry.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition breaks the C=O π-bond, forming a tetrahedral intermediate.[7]
-
Leaving Group Elimination: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This process results in the elimination of the ethoxide ion (EtO⁻) as the leaving group, yielding a carboxylic acid.[6]
-
Irreversible Deprotonation: The newly formed carboxylic acid (a weak acid) is immediately deprotonated by the strongly basic ethoxide ion or another hydroxide ion present in the reaction mixture.[6][8] This acid-base reaction forms a highly stable carboxylate salt and ethanol. This final, essentially irreversible step is the thermodynamic driving force for the entire reaction, pushing the equilibrium completely towards the products.[9][10]
Experimental Protocol
This protocol is designed for a starting scale of approximately 1 gram of the ethyl ester. It can be scaled accordingly, with adjustments to solvent volumes and reaction time.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| This compound | 35357-56-3 | C₉H₉NO₂S | 195.24 | Purity ≥98%[11][12] |
| Sodium Hydroxide (NaOH), pellets | 1310-73-2 | NaOH | 40.00 | ACS grade or higher |
| Methanol (MeOH), anhydrous | 67-56-1 | CH₄O | 32.04 | ACS grade or higher |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | High purity |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | ~37% w/w, ACS grade |
| Ethyl Acetate (EtOAc), ACS Grade | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying |
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Visual Workflow of the Saponification Protocol
References
- 1. 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (2098079-27-5) for sale [vulcanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. escholarship.org [escholarship.org]
- 4. Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. youtube.com [youtube.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rndmate.com [rndmate.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive guide to the scalable synthesis of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: 35357-56-3), a pivotal heterocyclic scaffold in medicinal chemistry.
Introduction: The Strategic Importance of the Thieno[2,3-b]pyrrole Core
The thieno[2,3-b]pyrrole heterocyclic system is a cornerstone in modern drug discovery, prized for its unique physicochemical and biological properties.[1] This fused bicyclic structure is considered a bioisostere of indole, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including as antiviral agents, kinase inhibitors, and modulators of central nervous system receptors. This compound is a key intermediate, providing a versatile chemical handle for the elaboration into more complex and potent drug candidates. Its robust and scalable synthesis is therefore a critical endeavor for any drug development program targeting this chemical space.
This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, with a focus on the underlying chemical principles, process optimization for scale-up, and rigorous safety considerations.
Overall Synthetic Strategy: A Two-Stage Approach
The most efficient and scalable synthesis of the target compound is achieved through a two-stage process. The first stage involves the construction of a key intermediate, ethyl 3-aminothiophene-2-carboxylate, via the well-established Gewald aminothiophene synthesis. The second stage accomplishes the annulation of the pyrrole ring onto the thiophene core to yield the final product.
Figure 1: High-level overview of the two-stage synthetic workflow.
Part 1: Large-Scale Synthesis of Ethyl 3-Aminothiophene-2-carboxylate
Scientific Rationale
The Gewald reaction is a multicomponent condensation that provides a highly efficient and atom-economical route to 2-aminothiophenes.[2] This one-pot reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst. For the synthesis of the unsubstituted ethyl 3-aminothiophene-2-carboxylate, a source of a two-carbon aldehyde equivalent is required.
Protocol 1: Kilogram-Scale Gewald Synthesis
Materials
| Reagent | CAS Number | Molecular Weight | Molar Eq. | Quantity |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | 1.0 | 5.00 kg |
| Sulfur | 7704-34-9 | 32.06 g/mol | 1.05 | 1.48 kg |
| Glycolonitrile (50% aq. soln) | 107-16-4 | 57.05 g/mol | 1.1 | 5.02 kg |
| Diethylamine | 109-89-7 | 73.14 g/mol | 1.2 | 3.86 L |
| Ethanol | 64-17-5 | 46.07 g/mol | - | 50 L |
Procedure
-
Reaction Setup: To a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethanol (50 L), ethyl cyanoacetate (5.00 kg, 44.2 mol), and elemental sulfur (1.48 kg, 46.2 mol).
-
Addition of Base: Begin stirring the suspension and add diethylamine (3.86 L, 3.23 kg, 44.2 mol) portion-wise over 30 minutes, maintaining the internal temperature below 30°C.
-
Addition of Aldehyde Source: Slowly add the 50% aqueous solution of glycolonitrile (5.02 kg, 44.0 mol) over 1 hour. An exotherm will be observed. Maintain the internal temperature between 40-50°C using the reactor jacket.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 70-75°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will begin to crystallize. Further cool the mixture to 0-5°C and hold for 2 hours.
-
Filtration and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake with cold ethanol (2 x 5 L) and then with water (2 x 10 L) to remove salts and residual base.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 5.5 - 6.5 kg (73-86%) of ethyl 3-aminothiophene-2-carboxylate as a pale yellow solid.
Part 2: Synthesis of this compound
Scientific Rationale
The annulation of the pyrrole ring is achieved through a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a one-carbon electrophile, reacting with the nucleophilic amine of the aminothiophene and the adjacent activated C-H bond on the thiophene ring to form the fused pyrrole ring system. This transformation is a variation of a reaction described in the Journal of Heterocyclic Chemistry.
References
Application Notes and Protocols for Thieno[2,3-b]pyrrole-Based Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thieno[2,3-b]pyrroles in Advancing Dye-Sensitized Solar Cell Technology
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, facile fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component that governs the light-harvesting and electron-injection processes, thereby dictating the overall performance of the DSSC. In the quest for highly efficient and stable sensitizers, organic dyes featuring a donor-π-bridge-acceptor (D-π-A) architecture have garnered significant attention.
Among the various π-conjugated systems, thieno[2,3-b]pyrrole and its derivatives, such as dithieno[3,2-b:2',3'-d]pyrrole (DTP), have proven to be exceptional building blocks for high-performance organic sensitizers.[1][2] The fused thiophene and pyrrole rings in the thieno[2,3-b]pyrrole core create a rigid and planar structure that facilitates intramolecular charge transfer from the donor to the acceptor moiety upon photoexcitation. This inherent planarity enhances π-conjugation, leading to broad and intense absorption in the visible and near-infrared regions of the solar spectrum.[3] Furthermore, the electron-rich nature of the thieno[2,3-b]pyrrole unit allows for fine-tuning of the dye's electrochemical properties to ensure efficient electron injection into the semiconductor's conduction band and effective dye regeneration by the redox electrolyte.[4]
These advantageous characteristics have led to the development of thieno[2,3-b]pyrrole-based dyes that have achieved power conversion efficiencies exceeding 10%, positioning them as a compelling class of sensitizers for next-generation DSSCs.[5] This document provides a comprehensive guide for the application of thieno[2,3-b]pyrrole-based dyes in DSSCs, including detailed protocols for dye synthesis, device fabrication, and performance characterization.
Molecular Design and Photovoltaic Performance
The D-π-A design of thieno[2,3-b]pyrrole-based sensitizers allows for modular optimization of their photophysical and electrochemical properties. The donor group is typically an arylamine moiety that provides the electrons upon photoexcitation. The thieno[2,3-b]pyrrole core acts as the π-bridge, facilitating charge separation and transport. The acceptor group, commonly a cyanoacrylic acid, serves to anchor the dye to the TiO2 photoanode and to accept the injected electrons.
The strategic modification of each component of the D-π-A structure can significantly impact the dye's performance. For instance, introducing bulky alkyl chains on the donor or the π-bridge can suppress dye aggregation and charge recombination at the TiO2/dye/electrolyte interface.[3] The selection of the donor and acceptor moieties also allows for precise tuning of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the electron injection and dye regeneration processes.
Below is a table summarizing the photovoltaic performance of representative thieno[2,3-b]pyrrole-based dyes in DSSCs.
| Dye | Donor | π-Bridge | Acceptor | Electrolyte | Voc (mV) | Jsc (mA/cm2) | FF | PCE (%) | Reference |
| W05 | 4-(diphenylamino)phenyl | Asymmetric 8H-thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole | Cyanoacrylic acid | Co(II/III) | 885 | 15.2 | 0.68 | 9.22 | [3] |
| W06 | 4-(diphenylamino)phenyl | Asymmetric 8H-thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole with hexylthiophene | Cyanoacrylic acid | Co(II/III) | 852 | 14.8 | 0.66 | 8.37 | [3] |
| W07 | 4-(diphenylamino)phenyl | Isomer of W05 π-bridge | Cyanoacrylic acid | Co(II/III) | 821 | 14.3 | 0.70 | 8.22 | [3] |
| W08 | 4-(diphenylamino)phenyl | Isomer of W06 π-bridge with hexylthiophene | Cyanoacrylic acid | Co(II/III) | 810 | 14.0 | 0.69 | 7.83 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Thieno[2,3-b]pyrrole-Based Dye (W05)
This protocol describes the synthesis of the W05 dye, a high-performance sensitizer based on an asymmetric thieno[2,3-b]pyrrole derivative.[3] The synthesis involves a multi-step reaction sequence, as illustrated in the workflow diagram below.
Synthesis Workflow of W05 Dye
Materials:
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Dry solvents are required for specific steps and should be prepared using standard procedures.
Procedure:
-
Step 1: Synthesis of the Asymmetric 8H-thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole Core: The synthesis of the core structure is achieved through a series of cyclization and coupling reactions, as detailed in the supporting information of the reference publication.[3]
-
Step 2: Formylation of the Core: The thieno[2,3-b]pyrrole core is formylated using a Vilsmeier-Haack reaction to introduce an aldehyde group at the desired position for subsequent coupling.
-
Step 3: Coupling with the Donor Moiety: The formylated core is then coupled with a suitable arylamine donor, such as 4-(diphenylamino)phenylboronic acid, via a Suzuki coupling reaction.
-
Step 4: Knoevenagel Condensation with the Acceptor Moiety: The resulting intermediate is subjected to a Knoevenagel condensation with cyanoacetic acid in the presence of a base to introduce the cyanoacrylic acid acceptor and anchoring group.
-
Step 5: Purification: The final W05 dye is purified by column chromatography on silica gel to yield a pure product suitable for DSSC fabrication.
Protocol 2: Fabrication of Thieno[2,3-b]pyrrole-Based DSSCs
This protocol outlines the fabrication of a typical DSSC device using a thieno[2,3-b]pyrrole-based dye.
DSSC Fabrication Workflow
Materials:
-
Fluorine-doped tin oxide (FTO) conductive glass
-
TiO2 paste (e.g., P25)
-
Thieno[2,3-b]pyrrole dye solution (e.g., 0.3 mM in a suitable solvent like a mixture of tert-butanol and acetonitrile)
-
Platinum (Pt) precursor for counter electrode
-
Redox electrolyte (e.g., cobalt-based electrolyte for high-performance dyes like W05)
-
Surlyn sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sequential sonication in detergent, deionized water, and ethanol.
-
Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.
-
Sinter the TiO2-coated FTO glass at elevated temperatures (e.g., 500 °C) to form a mesoporous TiO2 film.
-
-
Dye Sensitization:
-
Immerse the cooled TiO2 photoanode into the thieno[2,3-b]pyrrole dye solution and keep it in the dark for a specified time (e.g., 12-24 hours) to ensure complete dye adsorption.
-
-
Counter Electrode Preparation:
-
Prepare the Pt counter electrode by depositing a thin layer of a Pt precursor (e.g., H2PtCl6) onto another FTO glass and heating it to create a catalytically active Pt film.
-
-
Cell Assembly:
-
Assemble the dye-sensitized TiO2 photoanode and the Pt counter electrode in a sandwich-like configuration, separated by a thin Surlyn sealant.
-
Inject the redox electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
Protocol 3: Characterization of Thieno[2,3-b]pyrrole-Based DSSCs
This protocol describes the key characterization techniques to evaluate the performance of the fabricated DSSCs.
1. Photovoltaic (J-V) Measurement:
-
Objective: To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Procedure:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G).
-
Connect the DSSC to a source meter and measure the current density as a function of the applied voltage.
-
From the J-V curve, extract Voc, Jsc, and the maximum power point (Pmax).
-
Calculate the FF and PCE using the following equations:
-
FF = Pmax / (Voc * Jsc)
-
PCE (%) = (Voc * Jsc * FF) / Pinc * 100, where Pinc is the incident light power density.
-
-
2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Objective: To determine the quantum efficiency of the solar cell at different wavelengths of light.
-
Procedure:
-
Use a dedicated IPCE measurement system consisting of a light source, a monochromator, and a lock-in amplifier.
-
Illuminate the DSSC with monochromatic light of varying wavelengths and measure the resulting photocurrent.
-
Calculate the IPCE using the formula:
-
IPCE (%) = (1240 * Jsc) / (λ * Pλ) * 100, where λ is the wavelength and Pλ is the incident power density at that wavelength.
-
-
3. Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To investigate the charge transfer and recombination processes occurring at the interfaces within the DSSC.
-
Procedure:
-
Use a potentiostat with a frequency response analyzer.
-
Apply a small AC voltage perturbation over a range of frequencies to the DSSC under illumination at a constant DC bias (e.g., at Voc).
-
Analyze the resulting Nyquist and Bode plots to extract information about the charge transfer resistance at the TiO2/dye/electrolyte interface and the counter electrode, as well as the electron lifetime in the TiO2.
-
Mechanism of Action: A Visual Representation
The operation of a DSSC based on a thieno[2,3-b]pyrrole dye involves a series of electron transfer processes, as depicted in the energy level diagram below.
Energy Level Diagram of a Thieno[2,3-b]pyrrole DSSC
Upon illumination, the thieno[2,3-b]pyrrole dye absorbs a photon, promoting an electron from its HOMO to its LUMO. The excited electron is then injected into the conduction band of the TiO2 photoanode. The oxidized dye is subsequently regenerated by accepting an electron from the redox shuttle (e.g., Co(II)) in the electrolyte. The oxidized redox shuttle then diffuses to the counter electrode, where it is reduced back to its original state, completing the circuit.
Conclusion
Thieno[2,3-b]pyrrole-based organic dyes represent a highly promising class of sensitizers for dye-sensitized solar cells. Their unique electronic and structural properties enable efficient light harvesting and charge separation, leading to high power conversion efficiencies. The detailed protocols provided in this document offer a comprehensive guide for researchers and scientists to explore the potential of these materials in the development of next-generation photovoltaic technologies. Further molecular engineering of the thieno[2,3-b]pyrrole core and the peripheral donor and acceptor units is expected to lead to even greater improvements in DSSC performance.
References
Application Notes & Protocols: N-Alkylation of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Abstract
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2] Functionalization of the pyrrole nitrogen via N-alkylation is a critical step in modifying the steric and electronic properties of these molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery. This guide provides a comprehensive, field-proven protocol for the efficient N-alkylation of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. We delve into the causality behind reagent selection, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to empower researchers in achieving high-yield, selective synthesis of N-alkylated thienopyrrole derivatives.
Scientific Principles and Mechanistic Overview
The N-alkylation of this compound proceeds via a classical two-step, one-pot sequence involving deprotonation followed by nucleophilic substitution (SN2).
Step 1: Deprotonation. The N-H proton of the pyrrole ring is weakly acidic. A strong, non-nucleophilic base is required to abstract this proton, generating a resonance-stabilized pyrrolide anion. This anion is a potent nucleophile.
Step 2: Nucleophilic Attack. The generated pyrrolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.
The selectivity of N-alkylation over C-alkylation is a critical consideration. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial. These solvents effectively solvate the counter-ion of the base (e.g., Na⁺), leaving the pyrrolide anion highly reactive and favoring attack at the more sterically accessible nitrogen atom.[3]
References
Application Notes and Protocols for the Synthesis of Chemical Libraries Using Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Introduction: The Thieno[2,3-b]pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of thiophene and pyrrole rings creates the thieno[2,3-b]pyrrole bicyclic heterocycle, a scaffold that has garnered significant interest in medicinal chemistry.[1] This privileged structure is considered a bioisostere of indole, a common motif in biologically active compounds, and its unique electronic and structural properties make it an attractive starting point for the development of novel therapeutics. Derivatives of the thieno[2,3-b]pyrrole core have demonstrated a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties.[1][2]
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a versatile starting material for the construction of diverse chemical libraries. Its structure presents multiple points for chemical modification, allowing for the systematic exploration of chemical space around the core scaffold. The pyrrole nitrogen can be readily functionalized, the ester can be converted into a variety of amides and other functional groups, and the thiophene ring can undergo electrophilic substitution and cross-coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful building block for the synthesis of focused chemical libraries.
Chemical Properties and Handling
This compound is a crystalline solid with the molecular formula C₉H₉NO₂S.[3][4] It is moderately soluble in common organic solvents such as ethyl acetate and tetrahydrofuran (THF) and should be stored in a sealed container at room temperature, away from heat and light.[3] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn during handling.
| Property | Value | Source |
| CAS Number | 35357-56-3 | [4] |
| Molecular Formula | C₉H₉NO₂S | [3][4] |
| Molecular Weight | 195.24 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
Strategic Diversification for Library Synthesis
A diversity-oriented synthesis approach with this compound allows for the generation of a library of analogues with varied substituents at three key positions: R¹, R², and R³. This strategy enables a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
Figure 1: A workflow for the diversification of this compound.
Experimental Protocols
Protocol 1: N-Alkylation of the Pyrrole Ring (R¹ Diversification)
The pyrrole nitrogen of the thieno[2,3-b]pyrrole core can be readily deprotonated with a suitable base and subsequently alkylated with a variety of electrophiles. This protocol is adapted from established procedures for the N-functionalization of the isomeric thieno[3,2-b]pyrrole system.[5]
Reaction Scheme:
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide, allyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of base and solvent is crucial. While NaH in THF is a robust system, other bases like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can also be effective, particularly for less reactive alkylating agents.
Protocol 2: Ester Hydrolysis and Amide Coupling (R² Diversification)
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to generate an amide library. This two-step process is a cornerstone of library synthesis.
Step 2A: Saponification of the Ethyl Ester
Reaction Scheme:
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add an excess of LiOH (3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Step 2B: Amide Bond Formation
Reaction Scheme:
Materials:
-
6H-thieno[2,3-b]pyrrole-5-carboxylic acid
-
A diverse set of primary or secondary amines (R²-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Trustworthiness Note: The use of coupling agents like EDC/HOBt or HATU minimizes side reactions and is generally high-yielding.[6] For electron-deficient amines, the reaction may be sluggish and require heating or the use of more potent coupling agents.[7]
Protocol 3: Thiophene Ring Functionalization (R³ Diversification)
The thiophene ring of the thieno[2,3-b]pyrrole scaffold is amenable to electrophilic substitution and, after halogenation, to palladium-catalyzed cross-coupling reactions, providing a powerful avenue for diversification.
Step 3A: Bromination of the Thiophene Ring
Electrophilic bromination is expected to occur at the C2 or C3 position of the thiophene ring, which are the most electron-rich positions.
Reaction Scheme:
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add NBS (1.05 eq) portion-wise, while protecting the reaction from light.
-
Stir the reaction at 0°C and allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the brominated product.
Step 3B: Suzuki-Miyaura Cross-Coupling
The introduced bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[8][9]
Reaction Scheme:
Materials:
-
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
-
A diverse set of aryl or heteroaryl boronic acids or esters (R³-B(OR)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water)
Procedure:
-
To an oven-dried Schlenk tube, add the brominated thienopyrrole (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3C: Buchwald-Hartwig Amination
Alternatively, the bromo-substituted scaffold can be used in a Buchwald-Hartwig amination to introduce a variety of nitrogen-based nucleophiles.
Reaction Scheme:
Materials:
-
Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
-
A diverse set of primary or secondary amines
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous Toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the brominated thienopyrrole (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Seal the tube, evacuate, and backfill with argon.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture at 80-110°C until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Thieno[2,3-b]pyrrole Synthesis
Welcome to the technical support center for thieno[2,3-b]pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[2,3-b]pyrroles are a class of compounds with significant applications in medicinal chemistry and materials science.[1][2] However, their synthesis can be accompanied by various side reactions that lower yields and complicate purification. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of thieno[2,3-b]pyrroles, offering explanations for the underlying chemistry and providing actionable solutions.
Issue 1: Low Yield of the Desired Thieno[2,3-b]pyrrole Product
Question: I am attempting to synthesize a thieno[2,3-b]pyrrole derivative, but the yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in thieno[2,3-b]pyrrole synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Two common routes are the Fiesselmann and Gewald syntheses for the thiophene precursor, followed by pyrrole ring formation, or palladium-catalyzed cyclizations.
Potential Causes & Solutions:
-
Incomplete Thiophene Ring Formation:
-
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[3][4][5] Side reactions can occur if the base is not appropriately chosen or if the temperature is not optimized, leading to polymerization of the acetylenic ester or decomposition of the thioglycolic acid derivative.
-
Troubleshooting:
-
Base Selection: Use a milder base such as an amine (e.g., triethylamine) instead of stronger bases like sodium ethoxide to minimize side reactions.
-
Temperature Control: Maintain the reaction at a lower temperature to prevent unwanted polymerization.
-
-
-
Gewald Aminothiophene Synthesis: This is a one-pot, multi-component reaction between a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[6][7][8] Incomplete reaction or side product formation can occur.
-
-
Inefficient Pyrrole Ring Annulation:
-
Bischler-Möhlau Indole Synthesis Adaptation: This method can be adapted for thienopyrroles but is known for harsh conditions and potentially low yields.[10][11][12][13][14]
-
Palladium-Catalyzed Cyclization: These reactions are versatile but can be sensitive to the choice of ligand, base, and solvent. Incomplete cyclization is a common issue.[15]
-
Troubleshooting:
-
Ligand Screening: Experiment with different phosphine ligands to find the optimal one for your specific substrate.
-
Base and Solvent Optimization: A systematic screening of bases (e.g., carbonates, phosphates) and solvents (e.g., toluene, dioxane) is recommended.
-
-
-
Experimental Protocol: Optimized Gewald Synthesis of a 2-Aminothiophene Precursor
-
To a solution of the ketone (1.0 eq) and malononitrile (1.0 eq) in DMF (5 mL/mmol of ketone), add L-proline (0.1 eq).
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole isomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge, particularly in syntheses that involve the cyclization of unsymmetrical precursors. The regiochemical outcome is often dictated by the relative reactivity of different positions on the thiophene or pyrrole precursors.
Potential Causes & Solutions:
-
Vilsmeier-Haack Formylation: When functionalizing a pre-existing thienopyrrole core, the Vilsmeier-Haack reaction can lead to a mixture of formylated products. The regioselectivity is influenced by both steric and electronic factors.[16]
-
Troubleshooting:
-
Directing Groups: The presence of directing groups on the pyrrole nitrogen or the thiophene ring can steer the electrophilic substitution to a specific position.
-
Reaction Conditions: Varying the Vilsmeier reagent (e.g., POCl₃/DMF vs. oxalyl chloride/DMF) and the reaction temperature can influence the isomeric ratio.[17][18][19]
-
-
-
Cyclization Strategy: The choice of cyclization strategy is crucial. A modular synthesis approach where the substitution pattern is pre-determined in the starting materials can provide better regiocontrol.[2]
Logical Workflow for Controlling Regioselectivity
Caption: Workflow for addressing regioisomer formation.
Issue 3: Unwanted N-Arylation or C-H Arylation Side Products
Question: I am performing a palladium-catalyzed cross-coupling reaction to introduce a substituent, but I am observing significant amounts of N-arylation or C-H arylation of the thieno[2,3-b]pyrrole core. How can I prevent this?
Answer: Thieno[2,3-b]pyrroles possess reactive N-H and C-H bonds that can participate in cross-coupling reactions, leading to undesired side products.
Potential Causes & Solutions:
-
Ullmann Condensation/Buchwald-Hartwig Amination: These copper- or palladium-catalyzed reactions are commonly used for N-arylation.[20][21][22][23][24][25] If the goal is C-H functionalization, the N-H bond must be protected.
-
Troubleshooting:
-
N-Protection: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, Ts) before performing the C-H functionalization. The protecting group can be removed in a subsequent step.
-
-
-
Direct C-H Arylation: While a desirable reaction, it can be unselective.
-
Troubleshooting:
-
Directing Groups: The use of a directing group can enhance the regioselectivity of C-H functionalization.[26]
-
Catalyst and Ligand Choice: The catalyst system plays a critical role. Screening different palladium sources and ligands is essential to find a system that favors the desired C-H activation over N-H activation.
-
-
Issue 4: Side Reactions Involving Halogenated Intermediates
Question: I am using a brominated thieno[2,3-b]pyrrole for a metal-halogen exchange reaction, but I am getting complex mixtures of products. What could be going wrong?
Answer: Metal-halogen exchange reactions, typically with organolithium reagents, are powerful for introducing functional groups.[27] However, they can be complicated by competing reactions.[28][29][30]
Potential Causes & Solutions:
-
Competing Deprotonation: The organolithium reagent can act as a base and deprotonate acidic protons on the thienopyrrole ring instead of undergoing halogen-metal exchange.
-
Troubleshooting:
-
Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor the kinetically faster halogen-metal exchange over deprotonation.[29]
-
Choice of Organolithium Reagent: t-Butyllithium is often more effective for halogen-metal exchange than n-butyllithium.
-
-
-
Formation of "Ate" Complexes: The formation of intermediate "ate" complexes can alter the reactivity and selectivity of the organolithium species.[30]
-
Use of Grignard Reagents: In some cases, using a Grignard reagent for the halogen-metal exchange can be a milder alternative and avoid some of the side reactions associated with organolithiums.[31]
Quantitative Data: Effect of Temperature on Metal-Halogen Exchange
| Temperature (°C) | Desired Product Yield (%) | Deprotonation Side Product (%) |
| 0 | 25 | 60 |
| -40 | 65 | 25 |
| -78 | 90 | <5 |
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing the thieno[2,3-b]pyrrole core?
There is no single "best" method, as the optimal route depends on the desired substitution pattern. For simple, unsubstituted or alkyl-substituted thieno[2,3-b]pyrroles, a classical approach like a modified Fiesselmann or Gewald synthesis followed by pyrrole ring closure is often effective. For more complex, densely functionalized derivatives, a modular approach using palladium-catalyzed cross-coupling and cyclization reactions may offer greater flexibility and control.[2]
Q2: How can I improve the solubility of my thieno[2,3-b]pyrrole product for purification?
Thieno[2,3-b]pyrroles can have poor solubility, especially if they are unsubstituted or have symmetrical substitution patterns. Introducing solubilizing groups, such as long alkyl chains or branched alkyl groups, on the pyrrole nitrogen or the thiophene ring can significantly improve solubility.
Q3: Are there any specific safety precautions I should take when working with the reagents for thieno[2,3-b]pyrrole synthesis?
Yes. Many of the reagents used are hazardous.
-
Organolithium Reagents (n-BuLi, t-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Phosphorus Oxychloride (POCl₃): Corrosive and reacts with water to release HCl gas. Handle in a well-ventilated fume hood.
-
Elemental Sulfur: Flammable solid. Avoid creating dust.
-
Thioglycolic Acid and its Derivatives: Have a strong, unpleasant odor and are toxic. Always work in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
References
- 1. Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 10. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 25. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 28. Metalation and halogen–metal exchange in 3-arylthiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 29. joss.tcnj.edu [joss.tcnj.edu]
- 30. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 31. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thieno[2,3-b]pyrrole Formation
Welcome to the technical support center for the synthesis and optimization of thieno[2,3-b]pyrroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Thieno[2,3-b]pyrroles are a class of compounds with significant interest in medicinal chemistry and materials science. However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and achieve your synthetic goals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of thieno[2,3-b]pyrroles in a practical question-and-answer format.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
Answer:
Low or no yield is a common frustration in heterocyclic chemistry. The formation of the thieno[2,3-b]pyrrole core often involves a cascade of reactions, and a failure at any step can halt the entire process. Here’s a systematic approach to diagnosing and solving this issue:
Causality-Driven Troubleshooting for Low Yield:
| Potential Cause | Explanation | Recommended Action |
| Ineffective Base | The choice of base is critical for promoting the necessary deprotonations and cyclization steps. A base that is too weak may not facilitate the initial condensation, while a base that is too strong could lead to side reactions or decomposition of starting materials. | Base Screening: If using a mild base like triethylamine (TEA) or potassium carbonate (K₂CO₃) with unreactive starting materials, consider switching to a stronger base such as sodium ethoxide (NaOEt) or sodium hydride (NaH).[1] Conversely, if decomposition is observed, switch to a milder base. It's advisable to perform small-scale parallel screens of different bases. |
| Poor Reagent/Solvent Quality | Trace amounts of water or other impurities in your reagents or solvents can quench anionic intermediates or interfere with catalysts. | Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation over a drying agent, passing through a solvent purification system). Use freshly opened or purified reagents. For moisture-sensitive reactions, employ standard inert atmosphere techniques (e.g., nitrogen or argon blanket). |
| Suboptimal Reaction Temperature | The cyclization to form the thieno[2,3-b]pyrrole ring system is often the rate-limiting step and can be highly temperature-dependent. Insufficient heat may prevent the reaction from proceeding, while excessive heat can cause decomposition. | Temperature Optimization: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it if no product is forming. If decomposition is observed at higher temperatures, consider running the reaction for a longer period at a lower temperature. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to the formation of side products or leave starting material unreacted. | Verify Stoichiometry: Double-check the molecular weights and masses/volumes of your starting materials. For reactions involving multiple components, consider a slight excess of one of the more volatile or less stable reactants. |
| Reaction Mechanism Mismatch | The chosen synthetic route may not be suitable for your specific substrates. For example, sterically hindered starting materials may not be compatible with a particular cyclization strategy. | Review Synthetic Strategy: If optimization of the current conditions fails, it may be necessary to consider an alternative synthetic route. For instance, if a one-pot reaction is failing, a stepwise approach where intermediates are isolated and purified might be more successful. |
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in thieno[2,3-b]pyrrole synthesis.
Question 2: I am observing multiple spots on my TLC plate, and purification of the desired product is difficult. What are the common side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge, often stemming from competing reaction pathways or decomposition.
Common Side Products and Mitigation Strategies:
-
Uncyclized Intermediates: The reaction may stall after the initial condensation or addition steps, leaving linear intermediates in the reaction mixture.
-
Solution: Increase the reaction temperature or time to promote the final cyclization. Ensure your base is strong enough to facilitate this step.
-
-
Dimerization or Polymerization: Highly reactive starting materials or intermediates can sometimes self-condense or polymerize, especially at high concentrations or temperatures.
-
Solution: Use a more dilute reaction mixture. Add one of the reactive components slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. For example, in syntheses starting from unsymmetrical ketones, condensation can occur at two different sites.
-
Solution: Carefully consider the regioselectivity of your chosen synthetic route. It may be necessary to use starting materials with blocking groups to direct the reaction to the desired position.
-
-
Hydrolysis of Ester or Nitrile Groups: If your starting materials or product contain ester or nitrile functionalities, they can be susceptible to hydrolysis under basic or acidic conditions, especially if water is present.
-
Solution: Ensure strictly anhydrous conditions. Use a non-nucleophilic base if possible. During workup, avoid prolonged exposure to strong acids or bases.
-
Purification Tips:
-
Column Chromatography: A gradient elution on silica gel is typically effective for separating the desired thieno[2,3-b]pyrrole from less polar starting materials and more polar side products. Common eluent systems include mixtures of hexanes and ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the thieno[2,3-b]pyrrole ring system?
A1: While several synthetic routes exist, a common strategy involves the construction of a substituted aminothiophene followed by the formation of the fused pyrrole ring. A well-known method for synthesizing the initial 2-aminothiophene is the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The subsequent cyclization to form the pyrrole ring can proceed through various pathways, often involving the reaction of the amine with a suitable carbonyl compound or an equivalent.
Reaction Mechanism Overview: Gewald Synthesis followed by Pyrrole Annulation
Caption: A simplified overview of a common synthetic pathway to thieno[2,3-b]pyrroles.
Q2: How do I choose the right starting materials for my desired thieno[2,3-b]pyrrole derivative?
A2: The choice of starting materials is dictated by the desired substitution pattern on the final thieno[2,3-b]pyrrole core.
-
For substitution on the thiophene ring: The substituents are typically introduced via the starting ketone/aldehyde and the α-cyanoester in the Gewald synthesis.
-
For substitution on the pyrrole ring: These substituents are generally introduced in the second stage of the synthesis, for example, by using a substituted α-haloketone or by N-alkylation/arylation after the core has been formed.
Q3: Is it necessary to protect the pyrrole nitrogen?
A3: The pyrrole nitrogen is weakly acidic and can be deprotonated by strong bases. In some cases, this can lead to side reactions. If you are performing reactions that are incompatible with a free N-H group (e.g., using strong organometallic reagents), protection of the nitrogen is recommended. Common protecting groups for pyrroles include sulfonyl groups (e.g., tosyl) and silyl groups (e.g., SEM).[2]
Optimized Experimental Protocol: A General Procedure
This protocol provides a starting point for the synthesis of a substituted thieno[2,3-b]pyrrole via a Gewald reaction followed by a Paal-Knorr type cyclization. Note: This is a general procedure and may require optimization for your specific substrates.
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equiv.), the α-cyanoester (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent (e.g., ethanol, DMF).
-
Base Addition: Add a catalytic amount of a base (e.g., morpholine, triethylamine, 0.1-0.2 equiv.).
-
Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of the Thieno[2,3-b]pyrrole (Paal-Knorr Cyclization)
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-aminothiophene from Step 1 (1.0 equiv.) and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.1 equiv.) in a suitable solvent (e.g., acetic acid, toluene).
-
Reaction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Welcome to the dedicated technical support guide for the purification of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS No. 35357-56-3). This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for tackling the common and complex challenges associated with isolating this valuable heterocyclic intermediate. The protocols and troubleshooting advice herein are designed to ensure high purity, maximize yield, and prevent compound degradation.
Overview of Purification Challenges
This compound is a crystalline solid with a molecular weight of approximately 195.24 g/mol and a reported melting point of 90-92°C.[1] It is typically synthesized via methods like the Gewald reaction, which involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur.[2][3]
The primary challenges in its purification often stem from:
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Formation of polysulfides and other undesired adducts inherent to the Gewald synthesis mechanism.[4]
-
Polar Impurities: Highly colored, polar byproducts that can be difficult to separate.
-
Thermal Instability: Like many heterocyclic compounds, the thienopyrrole core can be sensitive to prolonged heat.
This guide will focus on two primary purification techniques: Flash Column Chromatography and Recrystallization .
Recommended Purification Protocols
The choice between chromatography and recrystallization depends on the impurity profile and the scale of your reaction. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this determination.
Initial Workup (Post-Reaction)
Before attempting purification, a standard aqueous workup is necessary to remove inorganic salts and highly polar impurities.
-
Quenching & Extraction: After the reaction is complete, pour the mixture into a brine solution.
-
Solvent Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.[5]
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating the target compound from a complex mixture of impurities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate (e.g., Merck Si60 F254).[6]
-
Develop the TLC using various ratios of Hexane and Ethyl Acetate (EtOAc). A good starting point is 20-30% EtOAc in Hexane.[7]
-
Goal: Achieve an Rf value for your product between 0.2 and 0.4 for optimal separation on the column.[8]
-
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar mobile phase determined by TLC (e.g., 10% EtOAc/Hexane).
-
Pack the column uniformly, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column. This technique prevents band broadening and improves separation.[8]
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or dichloromethane and carefully apply it to the top of the column.[8]
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity (gradient elution) by increasing the percentage of ethyl acetate. For example, start with 10% EtOAc/Hexane, move to 20%, and then to 30%.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Data Summary: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for moderately polar compounds.[8] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Excellent for separating compounds of intermediate polarity.[8][9] |
| Optimal Rf (TLC) | 0.2 - 0.4 | Ensures good separation and reasonable elution time.[8] |
| Loading Method | Dry Loading | Minimizes band broadening, leading to purer fractions.[8] |
Protocol 2: Recrystallization
If the crude product is relatively pure (>85%) and solid, recrystallization is an efficient and scalable purification method.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of a small amount of crude product in various solvents at room temperature and at their boiling points.
-
Ideal Solvent: A solvent (or solvent pair) in which the compound is poorly soluble at room temperature but highly soluble when heated.
-
Good candidates based on the compound's structure include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Work cautiously near the solvent's boiling point.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Troubleshooting: Column Chromatography
Q1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A1: This indicates your compound is too polar for a standard Hexane/EtOAc system. You need to switch to a more polar mobile phase.
-
Actionable Advice: Prepare a new mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Start with a TLC using 2% MeOH in DCM and increase the MeOH percentage as needed. Be aware that using more than 10% methanol can risk dissolving the silica gel.[7]
Q2: I'm seeing broad, streaky bands on my column instead of tight bands, leading to poor separation. A2: This is often caused by issues with sample loading or column packing.
-
Causality & Solution:
-
Overloading: You may have loaded too much crude material for the column size. Reduce the sample amount or use a larger column.
-
Poor Solubility: The sample may not be fully dissolved when loaded. Ensure complete dissolution in a minimal volume.
-
Channeling: The silica gel bed is not packed uniformly. Ensure you pack the column as a homogenous slurry and avoid letting the solvent level drop below the top of the silica bed.[8]
-
Acidic Compound Interaction: Some heterocyclic compounds can interact with the slightly acidic silica gel. If you suspect this, you can neutralize the column by adding ~1% triethylamine (Et₃N) to your mobile phase.[7]
-
Q3: My product co-elutes with a persistent yellow impurity. A3: This is a common issue when purifying products from Gewald syntheses. The impurity may have a very similar polarity to your product.
-
Actionable Advice:
-
Optimize Selectivity: Try a different solvent system. Sometimes switching from an EtOAc/Hexane system to an Ether/Hexane or DCM/Acetone system can alter the elution order and improve separation.
-
Change Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column, although this requires developing a new method.
-
Double Purification: Run the column, combine the slightly impure fractions, and either re-run them on a second column with a shallower gradient or attempt to recrystallize the material.
-
Troubleshooting: Recrystallization
Q4: My compound has "oiled out" instead of forming crystals. A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.
-
Causality & Solution:
-
Cooling Too Fast: The solution was cooled too quickly. Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
-
Impurity Presence: Impurities can inhibit crystal lattice formation. Try purifying a small sample by chromatography first to get a "seed crystal."
-
Solvent Choice: The boiling point of your solvent may be too high. Try a lower-boiling solvent or switch to a two-solvent system (e.g., dissolve in hot ethyl acetate and add hexanes dropwise until turbidity appears, then cool).
-
Q5: No crystals are forming, even after cooling in an ice bath. A5: The solution is likely not supersaturated enough, or nucleation has not been initiated.
-
Actionable Advice:
-
Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass provide a nucleation site.
-
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
Concentrate: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.
-
-
Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my final product? A: Purity should be assessed using multiple analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator. For definitive proof, use ¹H NMR spectroscopy to check for the absence of impurity signals and obtain a melting point. The reported melting point is 90-92°C; a sharp melting range within this window indicates high purity.
Q: How should I store the purified this compound? A: The compound should be stored in a tightly sealed container at room temperature, protected from light and moisture to prevent degradation.
Q: Can this purification protocol be applied to similar thienopyrrole derivatives? A: Yes, the principles outlined here are broadly applicable. For derivatives with different functional groups, you will need to re-optimize the solvent systems for TLC and recrystallization, as the polarity of the molecule will change. For example, a derivative with a free carboxylic acid will be much more polar and may require a DCM/MeOH mobile phase for chromatography.[8][10]
References
- 1. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and trapping of 4H- and 5H-thieno[3,4-c]pyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. escholarship.org [escholarship.org]
Technical Support Center: Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Welcome to the technical support guide for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed, most commonly a variation of the Gewald aminothiophene synthesis.[1][2] This one-pot, multi-component reaction is efficient but can lead to several characteristic impurities:
-
Unreacted Starting Materials: Residual ketone/aldehyde, ethyl cyanoacetate, or elemental sulfur.
-
Knoevenagel Condensation Intermediate: The stable adduct formed between the carbonyl compound and the active methylene compound is a primary intermediate and can persist if the subsequent cyclization is incomplete.[2]
-
Dimeric Byproducts: Self-condensation of the Knoevenagel intermediate can occur, leading to higher molecular weight impurities that are often highly colored.[1]
-
Polysulfides: Incomplete reaction of elemental sulfur can leave various polysulfide intermediates in the crude mixture.[3][4]
-
Oxidized Species: Thienopyrrole scaffolds can be susceptible to oxidation, especially if exposed to air and light for extended periods, leading to colored impurities.
Q2: My final product is a brownish oil, but literature suggests it should be a solid. What went wrong?
A2: This is a common issue and typically points to the presence of residual solvents or low-molecular-weight impurities that are depressing the melting point. The reported melting point is approximately 90-92 °C. If your product is an oil or a low-melting solid, consider the following:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, m-xylene) are difficult to remove. Ensure you have used a high-vacuum pump for an adequate duration.
-
Persistent Impurities: The presence of unreacted starting materials or side-products, as detailed in Q1, will prevent crystallization. A purification step is necessary.
-
Product Instability: While generally stable, prolonged heating or exposure to acidic/basic conditions during workup can cause some degradation. It is crucial to neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.
Q3: How can I effectively monitor the purification process for this compound?
A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring purification.[5] Use silica gel 60 F254 plates. A good mobile phase is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed. The product spot should have a moderate Rf value (typically 0.3-0.5) in a well-chosen system. Impurities will often appear as spots close to the baseline (polar) or near the solvent front (non-polar). Visualization under UV light (254 nm) is standard.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you might encounter during the purification workflow.
Logical Flow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for purification issues.
Detailed Purification Protocols
Protocol 1: Purification by Column Chromatography
This is the most robust method for separating the target compound from a complex mixture of impurities.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Non-polar compounds travel faster down the column, while polar compounds are retained longer.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. A system that gives the product an Rf of ~0.3 is ideal. See the table below for starting points.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, non-polar eluent (e.g., pure hexane or 95:5 hexane:ethyl acetate). Wet pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. For less soluble material, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help elute your product and then more polar impurities. A slow, shallow gradient is key to good separation.
-
Fraction Pooling & Evaporation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove all solvent traces.
Data Presentation: Recommended Eluent Systems for Column Chromatography
| Polarity | Hexane | Ethyl Acetate | Typical Use |
| Low | 95% | 5% | Eluting non-polar impurities (e.g., residual sulfur, dimers). |
| Medium | 80-75% | 20-25% | Typical range for eluting the target compound. |
| High | 50% | 50% | Eluting highly polar impurities or baseline material. |
Protocol 2: Purification by Recrystallization
This method is ideal when the crude product is already of moderate-to-high purity (>85-90%) as indicated by TLC.
Principle: Recrystallization relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent pair at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Based on known properties, ethyl acetate/hexane or ethanol are good starting points.[6] The compound is soluble in ethyl acetate and THF but poorly soluble in water.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent (e.g., ethyl acetate) required to fully dissolve it. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual sulfur), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or under high vacuum to remove all traces of solvent. Confirm purity by TLC and melting point analysis.
General Purification Workflow
Caption: Decision workflow for purifying the target compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Welcome to the technical support center for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your research.
Introduction to the Stability of this compound
This compound is an electron-rich heterocyclic compound, a feature that imparts it with unique electronic properties valuable in medicinal chemistry and materials science. However, this electron-rich nature also makes the thieno[2,3-b]pyrrole core susceptible to certain degradation pathways, particularly oxidation. The presence of an ethyl ester functional group also introduces the possibility of hydrolysis under both acidic and basic conditions. Understanding these potential stability issues is paramount for its successful application in synthesis and development.
This guide will delve into the common stability challenges encountered with this compound and provide practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish tint upon storage. What is the cause of this discoloration?
A1: The development of a yellow or brownish tint is a common indicator of degradation, likely due to oxidation. The electron-rich thieno[2,3-b]pyrrole ring system is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored byproducts, such as S-oxides or dimeric species. The thiophene ring, in particular, is known to be susceptible to oxidation at the sulfur atom. To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at a low temperature.
Q2: What are the optimal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect it from oxygen and light. Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is also recommended to slow down potential degradation processes. For highly sensitive applications, storing in a desiccator within a cold environment will further protect against moisture.
Q3: I am performing a reaction in an aqueous basic solution. Is my compound susceptible to degradation?
A3: Yes, the ethyl ester group of the molecule is susceptible to hydrolysis under basic conditions, which would yield the corresponding carboxylate salt. This reaction is typically irreversible and will alter the chemical properties and biological activity of your compound. If your experimental conditions necessitate a basic aqueous environment, it is advisable to keep the reaction time as short as possible and the temperature as low as feasible to minimize hydrolysis. Monitoring the reaction by an appropriate analytical technique like HPLC or TLC can help track the extent of hydrolysis.
Q4: Can the compound degrade under acidic conditions?
A4: While generally more stable to acid than to base, the ethyl ester can still undergo acid-catalyzed hydrolysis, especially in the presence of strong acids and water, to form the corresponding carboxylic acid. The thieno[2,3-b]pyrrole core itself is relatively stable under moderately acidic conditions, but prolonged exposure to strong acids should be avoided.
Q5: How can I assess the purity of my this compound sample?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for detecting and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of potential degradation products.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Discoloration (Yellowing/Browning) of Solid or Solution | Oxidation of the thienopyrrole ring due to air/light exposure. | Immediate Action: Store the compound under an inert atmosphere (Ar or N₂), in an amber vial, and at low temperature. Purification: If discoloration is significant, the compound can be purified by recrystallization. (See Protocol 1) |
| Unexpected Side Products in a Reaction | 1. Hydrolysis of the ethyl ester (in aqueous acidic/basic media). 2. Oxidation of the thienopyrrole core by oxidizing reagents or air. | For Hydrolysis: If possible, use non-aqueous conditions. If water is necessary, maintain a neutral pH, use mild bases/acids, and keep reaction times and temperatures to a minimum. Monitor the reaction progress closely. For Oxidation: Run reactions under an inert atmosphere. Ensure all solvents and reagents are de-gassed. |
| Poor Solubility in Non-polar Solvents | The compound has moderate polarity. If degradation has occurred (e.g., hydrolysis to the carboxylic acid), solubility will change significantly. | Solvent Selection: Use moderately polar solvents like ethyl acetate, dichloromethane, or tetrahydrofuran. Check Purity: Analyze the sample by TLC or HPLC to check for more polar impurities (e.g., the carboxylic acid). |
| Inconsistent Biological Assay Results | Degradation of the compound in the assay medium (e.g., due to pH, presence of oxidizing species, or metabolic conversion). | Stability in Media: Perform a stability study of the compound in the assay buffer under the experimental conditions (time, temperature). Analyze samples at different time points by HPLC to check for degradation. Fresh Solutions: Always prepare fresh solutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Recrystallization for Purification of Discolored this compound
This protocol describes a general procedure for the purification of the title compound that has undergone minor degradation leading to discoloration.
Materials:
-
Discolored this compound
-
A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: Place the discolored compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized product by melting point determination and another analytical technique such as HPLC or NMR.
Protocol 2: Handling and Storage of Air-Sensitive this compound
This protocol outlines the best practices for handling and storing the compound to prevent oxidative degradation.
Materials:
-
This compound
-
Inert atmosphere source (argon or nitrogen)
-
Schlenk line or glove box
-
Amber vials with septa or screw caps
-
Syringes and needles
Procedure:
-
Inert Environment: Whenever possible, handle the solid compound inside a glove box. If a glove box is not available, use a Schlenk line to maintain an inert atmosphere in the flask.
-
Weighing: If using a Schlenk line, weigh the compound into a flask under a positive pressure of inert gas.
-
Storage: Store the solid compound in a tightly sealed amber vial. Before sealing, flush the vial with an inert gas. For solutions, use a flask with a septum and store under an inert atmosphere.
-
Solution Preparation: Use de-gassed solvents to prepare solutions. Solvents can be de-gassed by bubbling an inert gas through them or by the freeze-pump-thaw method.
-
Transferring Solutions: Use syringes to transfer solutions of the compound to maintain an inert atmosphere.
Visualization of Potential Degradation Pathways
Diagram 1: Key Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
Technical Support Center: Navigating the Scale-Up of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the production of this important heterocyclic building block. The thieno[2,3-b]pyrrole scaffold is a key component in many biologically active molecules, and its efficient synthesis at scale is crucial for advancing pharmaceutical research and development.[1][2]
This document will delve into the intricacies of the most common synthetic routes, offering practical, field-proven insights to overcome the hurdles of transitioning from bench-scale experiments to larger-scale production.
Common Synthetic Strategies & Scale-Up Considerations
The synthesis of this compound can be approached through several synthetic routes. Here, we will focus on two of the most prevalent strategies: a Dieckmann-type cyclization and a Fischer indole synthesis-inspired approach. Each route presents its own unique set of challenges, particularly when scaling up the reaction volume.
Route A: Dieckmann-Type Cyclization of a Thiophene Intermediate
This approach typically involves the intramolecular condensation of a suitably substituted thiophene diester to form the desired pyrrole ring. The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[3][4]
Experimental Workflow: Route A
A generalized workflow for the Dieckmann-type cyclization is presented below. Note that specific reagents and conditions may vary based on the exact nature of the starting materials.
Caption: Generalized workflow for the Dieckmann-type cyclization route.
Troubleshooting Guide for Route A
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of Cyclized Product | - Insufficiently strong base: The base may not be strong enough to efficiently deprotonate the α-carbon of the ester. - Steric hindrance: Bulky substituents on the thiophene ring or the ester groups can hinder the intramolecular reaction. - Reverse Claisen condensation: The equilibrium may favor the starting materials, especially if the product is not readily deprotonated to form a stable enolate.[5] | - Use a stronger base: Consider switching from sodium ethoxide to a more powerful base like potassium tert-butoxide or sodium hydride. - Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A careful temperature optimization study is recommended. - Ensure anhydrous conditions: Moisture can quench the base and hinder the reaction. Use dry solvents and reagents. |
| Incomplete Reaction | - Poor mixing: In larger reactors, inefficient stirring can lead to localized areas of low base concentration. - Incorrect stoichiometry of the base: An insufficient amount of base will result in incomplete conversion. | - Improve agitation: Use an overhead stirrer with appropriate impeller design for the reactor size and viscosity of the reaction mixture. - Verify base activity: Titrate the base before use to ensure its activity, especially if it has been stored for a long time. |
| Side Product Formation (e.g., intermolecular condensation) | - High concentration of starting material: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | - Use high-dilution conditions: Add the diester substrate slowly to a solution of the base to maintain a low instantaneous concentration of the starting material. |
| Issues with Work-up and Product Isolation | - Emulsion formation during extraction: The presence of basic residues can lead to emulsion formation. - Product oiling out during crystallization: The product may not crystallize easily from the chosen solvent system. | - Careful pH adjustment: Neutralize the reaction mixture carefully with acid before extraction. - Solvent screening for crystallization: Perform a systematic screening of different solvent systems to find one that promotes the formation of a crystalline solid. Seeding with a small amount of pure product can also be beneficial.[6] |
Route B: Fischer Indole Synthesis-Type Strategy
This synthetic pathway is analogous to the well-known Fischer indole synthesis, where a thiophene-based hydrazine reacts with a suitable ketone or aldehyde precursor under acidic conditions to form the pyrrole ring.[7][8]
Experimental Workflow: Route B
The general workflow for a Fischer indole-type synthesis of the target molecule is outlined below.
Caption: Generalized workflow for the Fischer indole-type synthesis route.
Troubleshooting Guide for Route B
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of Final Product | - Decomposition of the hydrazine or hydrazone: These intermediates can be unstable, especially at elevated temperatures. - Incorrect acid catalyst or concentration: The choice and amount of acid are critical for the success of the reaction.[8] - Side reactions: The acidic conditions can promote various side reactions, such as sulfonation of the thiophene ring. | - Optimize reaction temperature and time: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating. - Screen different acid catalysts: Evaluate a range of Brønsted and Lewis acids (e.g., PTSA, ZnCl2, Amberlyst resins) to find the optimal catalyst for your specific substrates. - Control the addition of the acid: Add the acid catalyst slowly to control the reaction exotherm. |
| Formation of Regioisomers | - Use of unsymmetrical carbonyl compounds: If the ketone or aldehyde used has two different α-carbons, the formation of regioisomers is possible. | - Use a symmetrical carbonyl compound if possible: This will eliminate the possibility of regioisomer formation. - If an unsymmetrical carbonyl must be used, carefully analyze the product mixture: Develop an analytical method (e.g., HPLC, NMR) to quantify the ratio of regioisomers and optimize the reaction conditions to favor the desired isomer. |
| Degradation of Starting Material or Product | - Harsh acidic conditions: Strong acids and high temperatures can lead to the degradation of the electron-rich thienopyrrole ring system. | - Use milder acid catalysts: Consider using solid-supported acid catalysts that can be easily removed by filtration. - Perform the reaction in a suitable solvent: The choice of solvent can influence the stability of the reactants and products. |
| Difficulties in Purification | - Formation of tarry byproducts: The strong acidic conditions can lead to the formation of polymeric or tarry materials that can complicate purification. - Product instability on silica gel: Some N-heterocycles can be sensitive to the acidic nature of silica gel.[6] | - Optimize the work-up procedure: A thorough aqueous work-up to remove the acid catalyst and any water-soluble impurities is crucial. - Consider alternative purification methods: If column chromatography on silica gel is problematic, explore other options such as recrystallization, distillation (if the product is volatile), or chromatography on neutral or basic alumina. |
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: When scaling up any chemical process, a thorough safety review is paramount. For the synthetic routes described above, key considerations include:
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Exothermic Reactions: Both the Dieckmann condensation and the Fischer indole synthesis can be exothermic. It is crucial to have adequate cooling capacity in the reactor and to control the rate of reagent addition to manage the heat generated. A reaction calorimetry study is highly recommended before proceeding to a large scale.
-
Handling of Hazardous Reagents: Many of the reagents used, such as strong bases (e.g., sodium hydride) and strong acids (e.g., sulfuric acid), are hazardous. Ensure that appropriate personal protective equipment (PPE) is used and that engineered controls (e.g., fume hoods, closed systems) are in place.
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Solvent Safety: The solvents used (e.g., toluene, THF) are often flammable. Take appropriate precautions to prevent the ignition of flammable vapors.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: In-process controls (IPCs) are essential for monitoring the progress of a reaction at scale. For the synthesis of this compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to detect the formation of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC): If the starting materials and product are sufficiently volatile, GC can be a useful analytical technique.
Q3: What are the most common impurities I should look for in the final product?
A3: The impurity profile of the final product will depend on the synthetic route used.
-
Route A (Dieckmann): Common impurities may include unreacted starting diester, byproducts from intermolecular condensation, and hydrolysis products if the work-up is not carefully controlled.
-
Route B (Fischer): Potential impurities include unreacted hydrazine and carbonyl compounds, regioisomers (if an unsymmetrical carbonyl is used), and degradation products from the acidic reaction conditions.
A robust analytical method, such as HPLC with mass spectrometric detection (LC-MS), should be developed to identify and quantify all potential impurities.
Q4: What are the best practices for the final product purification and isolation at scale?
A4: The choice of purification method will depend on the physical properties of this compound, which is a crystalline solid.
-
Crystallization: Crystallization is often the most efficient and scalable method for purifying solid compounds. A thorough solvent screening study should be conducted to identify a suitable solvent system that provides good recovery and high purity.
-
Column Chromatography: While less ideal for very large quantities, column chromatography can be used if crystallization is not effective. Consider using automated flash chromatography systems for larger-scale purifications.
-
Drying: After isolation, the product should be dried under vacuum at an appropriate temperature to remove residual solvents.
By carefully considering the challenges outlined in this guide and implementing robust process controls, researchers and production chemists can successfully navigate the scale-up of this compound synthesis, ensuring a reliable supply of this valuable building block for drug discovery and development programs.
References
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Thieno[2,3-b]pyrrole Intermediates
Guide Objective: This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the dimerization of thieno[2,3-b]pyrrole intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My thieno[2,3-b]pyrrole synthesis is yielding a significant amount of an insoluble, high molecular weight byproduct. What is happening and why?
Answer: You are likely observing the dimerization or oligomerization of your thieno[2,3-b]pyrrole intermediate. This is a common and often frustrating side reaction.
The "Why": The Chemistry of Dimerization
The thieno[2,3-b]pyrrole core is an electron-rich heteroaromatic system. The pyrrole moiety, in particular, enhances the nucleophilicity of the bicyclic system. Dimerization typically occurs through an electrophilic aromatic substitution-type mechanism where one molecule of the thieno[2,3-b]pyrrole acts as a nucleophile and another (often after protonation or interaction with a Lewis acid) acts as an electrophile. The C2 and C5 positions are often the most reactive sites for such reactions.
The reaction is often initiated by trace amounts of acid, which can protonate the thieno[2,3-b]pyrrole, making it more electrophilic and susceptible to attack by a neutral molecule. This process can cascade, leading to the formation of insoluble oligomers or polymers.
Question 2: How can I prevent the dimerization of my unsubstituted thieno[2,3-b]pyrrole during synthesis and workup?
Answer: Preventing dimerization of the parent thieno[2,3-b]pyrrole requires careful control of the reaction environment to minimize electrophilic activation. The key is to maintain a non-acidic, low-temperature environment and to handle the intermediate quickly.
Troubleshooting Flowchart: Unsubstituted Core
Caption: Decision-making workflow for troubleshooting dimerization.
Recommended Protocol: Synthesis via the Hemetsberger-Knittel Reaction
The Hemetsberger-Knittel reaction provides a robust route to the thieno[2,3-b]pyrrole core. However, the intermediate can be unstable. Here is a modified protocol aimed at minimizing dimerization:
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve your starting ethyl 2-azido-3-(thiophen-2-yl)acrylate in a high-boiling, aprotic solvent like toluene or xylene. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Thermal Cyclization: Heat the reaction mixture to reflux (typically 110-140°C). The reaction proceeds via a vinylnitrene intermediate which cyclizes to form the thieno[2,3-b]pyrrole ring system.
-
Careful Workup:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Crucially, perform the aqueous wash with a dilute bicarbonate solution or water, avoiding any acidic wash steps.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at a low temperature (< 40°C).
-
-
Purification:
-
If column chromatography is necessary, use a slurry of silica gel that has been neutralized with triethylamine (typically 1% triethylamine in the eluent).
-
Alternatively, purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can avoid contact with acidic stationary phases altogether.
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Question 3: I need to perform subsequent reactions on the thieno[2,3-b]pyrrole core, but it dimerizes as soon as I add my reagents. What protective group strategy do you recommend?
Answer: This is a classic challenge. The key is to temporarily reduce the nucleophilicity of the pyrrole nitrogen, which in turn deactivates the ring towards electrophilic attack. The use of a nitrogen protecting group is the most effective strategy.
The "Why": The Role of N-Protection
An electron-withdrawing group on the pyrrole nitrogen significantly decreases the electron density of the ring system, making it less prone to act as a nucleophile and attack another molecule. This "taming" of the reactive core allows for a much wider range of subsequent chemical transformations.
Comparison of Common N-Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection |
| Boc (tert-Butoxycarbonyl) | Easily introduced; Generally stable; Cleaved under acidic conditions. | Acid-lability can be incompatible with some subsequent steps. | TFA, HCl in Dioxane |
| Ts (Tosyl) | Very robust; Strongly electron-withdrawing; Stable to a wide range of conditions. | Harsh deprotection conditions (e.g., Na/NH3, Mg/MeOH). | Reductive cleavage |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to many conditions; Cleaved with fluoride sources. | Can be more expensive; Deprotection requires specific reagents. | TBAF, HF-Pyridine |
Recommended Protocol: N-Boc Protection
The Boc group offers a good balance of stability and ease of removal, making it an excellent first choice for many applications.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude or purified thieno[2,3-b]pyrrole intermediate in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as DMAP (4-Dimethylaminopyridine, catalytic amount) and a stoichiometric amount of a hindered base like Triethylamine (TEA).
-
Reagent Addition: Cool the solution to 0°C and slowly add Di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup & Purification: Perform a standard aqueous workup. The N-Boc protected thieno[2,3-b]pyrrole is significantly more stable and can be easily purified by standard silica gel chromatography without the need for a neutralized stationary phase.
Visualizing the Protective Effect
Caption: N-Boc protection inhibits the dimerization pathway. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate solubility problems and solutions
Welcome to the technical support center for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this thienopyrrole derivative in their experiments. We understand that navigating the physicochemical properties of novel heterocyclic compounds can present challenges, particularly concerning solubility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and offer effective solutions.
Understanding the Molecule: Physicochemical Properties
This compound is a crystalline solid with a molecular formula of C₉H₉NO₂S and a molecular weight of approximately 195.24 g/mol .[1] Its rigid, planar thieno[2,3-b]pyrrole core contributes to strong intermolecular interactions within the crystal lattice, a common characteristic of such heterocyclic systems. This molecular structure is a key determinant of its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂S | PubChem[1] |
| Molecular Weight | 195.24 g/mol | PubChem[1] |
| Appearance | Crystalline solid | Assumed based on similar compounds |
| Melting Point | ~90-92 °C | Vendor Information |
| Water Solubility | Poor | General knowledge for this class |
| Organic Solvent Solubility | Moderately soluble in ethyl acetate and tetrahydrofuran | General knowledge for this class |
The thieno[2,3-b]pyrrole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[2] However, a common hurdle in the development of these compounds is their limited aqueous solubility, which can impact bioavailability and formulation options.[3]
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
A1: Difficulty in dissolving this compound is a common issue due to its crystalline nature. Here is a systematic approach to initial troubleshooting:
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Solvent Selection: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents. Given its structure, polar aprotic solvents are a good starting point.
-
Gentle Heating: For many compounds, solubility increases with temperature.[2] Try gently warming the solvent while stirring. Be cautious not to overheat, as this could lead to degradation.
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Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.
Q2: My compound is precipitating out of solution, especially when I try to make a stock solution. What can I do?
A2: Precipitation upon standing or when trying to create concentrated stock solutions is a clear indicator of low solubility in the chosen solvent. Consider the following solutions:
-
Co-solvent Systems: Employing a mixture of solvents is a highly effective technique to enhance solubility.[4] A common strategy is to dissolve the compound in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first, and then dilute it with a less polar co-solvent.
-
pH Adjustment (for aqueous solutions): While this compound itself does not have a readily ionizable group, if you are working with derivatives that do (e.g., the hydrolyzed carboxylic acid), adjusting the pH can significantly impact solubility.[4]
Q3: I am struggling with the crystallization of my compound for purification or analysis. What are some common pitfalls and how can I overcome them?
A3: Crystallization is intrinsically linked to solubility. If a compound is too soluble in a solvent, it will not crystallize, and if it is not soluble enough, it will precipitate as an amorphous solid or oil.[5]
-
Slow Down Crystallization: Rapid crystallization often traps impurities. To slow down the process, you can try using a slightly larger volume of solvent than the minimum required for dissolution at an elevated temperature.[5]
-
Solvent Diffusion: A highly effective method for growing high-quality crystals is vapor diffusion. Dissolve your compound in a good solvent and place this in a larger, sealed container with a poor solvent in which the compound is insoluble. The slow diffusion of the poor solvent's vapor into the solution of your compound can induce gradual crystallization.[6]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
When faced with a new batch or derivative of this compound, a systematic solvent screening is the most logical first step.
Protocol: Small-Scale Solubility Testing
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Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Observation: Observe each vial for dissolution at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Heating: For vials where the compound is not fully soluble, gently heat the vial while stirring and observe any changes.
-
Documentation: Record your observations in a table to guide your solvent selection for larger-scale experiments.
Table of Potential Solvents for Screening:
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be good solvents |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to good solubility expected |
| Esters | Ethyl acetate | Moderate solubility expected |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate solubility expected |
| Alcohols | Methanol, Ethanol, Isopropanol | Lower solubility expected |
| Non-polar | Hexanes, Toluene | Poor solubility expected |
Guide 2: Utilizing Co-Solvent Systems
For many applications, especially in biological assays, a pure organic solvent may not be suitable. Co-solvent systems can help bridge the gap between high solubility in an organic solvent and the need for an aqueous final solution.
Workflow for Developing a Co-Solvent System:
Caption: Workflow for developing a co-solvent system.
Guide 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced techniques may be necessary, especially in the context of formulation for in vivo studies.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[7]
-
Use of Surfactants: Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their solubility.[7]
Experimental Protocol: Screening for Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add Compound: To each solution, add an excess of this compound.
-
Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Separate and Analyze: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the supernatant, for example, by UV-Vis spectroscopy or HPLC. An increase in the dissolved compound with increasing cyclodextrin concentration indicates successful complexation and solubilization.
Logical Relationship for Troubleshooting Solubility Issues:
Caption: Decision pathway for addressing solubility problems.
References
- 1. Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of Ropinirole Hydrochloride: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcimag.com [pcimag.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Guide to the Spectroscopic Characterization of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: A Comparative Analysis of Predicted and Experimental ¹H and ¹³C NMR Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The thieno[2,3-b]pyrrole scaffold, a privileged isostere of indole, is a core component of numerous biologically active molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a key derivative, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed prediction of its NMR data, substantiated by a comparative analysis with structurally related analogues. Furthermore, a standardized protocol for the acquisition of high-quality NMR data for this class of compounds is provided, ensuring experimental reproducibility and accuracy.
Predicted ¹H and ¹³C NMR Data for this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 1 and 2, respectively. These predictions are derived from established principles of NMR spectroscopy and a comparative analysis of experimentally determined data for analogous heterocyclic systems, including substituted thieno[3,2-b]pyrroles and aminothiophenes.[1][2] The rationale for these predictions is detailed in the subsequent sections.
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.20 - 7.30 | d | ~5.0 |
| H-3 | 6.90 - 7.00 | d | ~5.0 |
| H-4 | 7.00 - 7.10 | s | - |
| NH (6-H) | 8.50 - 9.50 | br s | - |
| -OCH₂CH₃ | 4.25 - 4.35 | q | ~7.1 |
| -OCH₂CH₃ | 1.30 - 1.40 | t | ~7.1 |
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 120.0 - 125.0 |
| C-3 | 115.0 - 120.0 |
| C-3a | 125.0 - 130.0 |
| C-4 | 110.0 - 115.0 |
| C-5 | 135.0 - 140.0 |
| C-6a | 140.0 - 145.0 |
| C=O | 164.0 - 166.0 |
| -OCH₂CH₃ | 59.0 - 61.0 |
| -OCH₂CH₃ | 14.0 - 15.0 |
Comparative Analysis with Structurally Related Compounds
The prediction of NMR spectra is significantly strengthened by comparing the target molecule with structurally similar compounds for which experimental data is available. This approach allows for the validation of predicted chemical shifts and the understanding of substituent effects.
Isomeric Comparison: Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
A close structural isomer, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, provides an excellent basis for comparison.[3][4][5] While the fusion of the thiophene and pyrrole rings differs, the overall electronic environment is similar. The analysis of its known NMR data helps to refine the predictions for the target compound.
Precursor and Analogue Comparison: Substituted Aminothiophenes
The synthesis of the thieno[2,3-b]pyrrole core often involves derivatives of 2-aminothiophene-3-carboxylates.[1][2] The experimental NMR data for these precursors offer valuable insights into the chemical shifts of the thiophene ring protons and carbons, as well as the ethyl ester moiety. For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene proton appears at δ 5.82 ppm, and the NH₂ protons at δ 6.07 ppm.[1] The ethyl group signals are observed at δ 4.29 (q) and 1.35 (t) ppm, which are in close agreement with the predicted values for the target molecule.[1]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for this compound and related compounds, the following detailed experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[6][7][8] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[6][8]
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 1 - 2 seconds.
-
Number of Scans: 8 - 16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 - 4096 scans.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction for a flat baseline.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 46193-76-4 Cas No. | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | C9H9NO2S | CID 292163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 46193-76-4|Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate|BLD Pharm [bldpharm.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. scribd.com [scribd.com]
- 9. sites.bu.edu [sites.bu.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the characterization of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the causal relationships behind experimental choices, from ionization techniques to fragmentation analysis, and provide actionable protocols for researchers, scientists, and drug development professionals. The objective is to equip the reader with the expertise to select the optimal analytical strategy and interpret the resulting data with confidence.
Introduction to this compound and the Role of MS
This compound is a fused heterocyclic system containing thiophene and pyrrole rings with an ethyl ester substituent.[1][2] Its chemical formula is C₉H₉NO₂S, and it has a monoisotopic mass of 195.035 daltons.[1] The structural complexity and potential for diverse biological activity make unambiguous characterization essential.
Mass spectrometry is a cornerstone analytical technique for this purpose, providing two critical pieces of information:
-
Precise Molecular Weight: Confirming the elemental composition and identity of the synthesized compound.
-
Structural Information: Deducing the molecular structure through controlled fragmentation and analysis of the resulting fragment ions.[3]
The choice of MS technique is paramount, as the energy imparted to the molecule during ionization dictates the type and extent of information obtained.
A Comparative Analysis of Ionization Techniques
The first and most critical step in MS analysis is the ionization of the analyte. The choice of ionization source fundamentally influences the resulting mass spectrum. We will compare "hard" and "soft" ionization techniques, evaluating their suitability for this specific molecule.
| Ionization Technique | Energy Transfer | Primary Ion Observed | Key Advantages | Key Disadvantages | Best For |
| Electron Ionization (EI) | High (Hard) | M⁺• (Radical Cation) | Rich fragmentation, library searchable spectra, detailed structural info.[4][5] | Molecular ion may be weak or absent for labile compounds.[4] | Unambiguous structural elucidation, GC-MS analysis. |
| Chemical Ionization (CI) | Low (Soft) | [M+H]⁺ | Strong molecular ion adduct, confirms molecular weight.[4][6] | Less fragmentation, limited structural information, spectra not highly reproducible.[5] | Molecular weight confirmation when EI fails. |
| Electrospray Ionization (ESI) | Very Low (Soft) | [M+H]⁺, [M+Na]⁺ | Minimal fragmentation, preserves molecular structure, ideal for LC-MS.[4][7] | Provides little to no structural information without further fragmentation (MS/MS).[8] | High-throughput screening, LC-MS analysis of complex mixtures. |
| Atmospheric Pressure Chemical Ionization (APCI) | Low (Soft) | [M+H]⁺ | Suitable for less polar compounds not amenable to ESI, compatible with LC-MS.[4][9] | Can be thermally sensitive, may induce some fragmentation. | Analysis of moderately polar to non-polar compounds.[4] |
Expert Rationale: For comprehensive characterization of this compound, a dual-pronged approach is recommended.
-
ESI or APCI coupled with Liquid Chromatography (LC-MS): This is the ideal first step. ESI is a very gentle technique that will reliably generate a protonated molecular ion ([M+H]⁺) at m/z 196.043, confirming the molecular weight with high accuracy.[4][10] Its compatibility with LC allows for analysis directly from reaction mixtures or purification fractions.
-
Electron Ionization (EI) coupled with Gas Chromatography (GC-MS): This provides the detailed structural "fingerprint." The high energy of EI induces predictable bond cleavages, yielding a rich fragmentation pattern that confirms the connectivity of the thienopyrrole core and the ester substituent.[5][11]
Proposed Fragmentation Pathways and Structural Elucidation
Understanding the fragmentation is key to confirming the structure. Energetically unstable molecular ions, particularly those generated by EI, will dissociate in predictable ways.[3]
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, we anticipate a series of fragmentation events originating from the molecular ion (M⁺•) at m/z 195 .
Key Predicted Fragmentation Reactions:
-
α-Cleavage of the Ester: The most favorable initial fragmentation is often the cleavage of the bond adjacent to the carbonyl group.[11][12]
-
Loss of the ethoxy radical (•OC₂H₅): This is a highly probable event, resulting in the formation of a stable acylium ion at m/z 150 . This peak is expected to be prominent.
-
Loss of ethylene (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene from the ethyl group, resulting in a carboxylic acid radical cation at m/z 167 .[3]
-
-
Cleavage of the Entire Ester Group:
-
Loss of the carboethoxy radical (•COOC₂H₅): This cleavage would result in an ion corresponding to the thieno[2,3-b]pyrrole core at m/z 122 .
-
-
Ring Fragmentation: Subsequent fragmentation of the heterocyclic core could occur, leading to the loss of small neutral molecules like HCN or CS, although these fragments would be of lower diagnostic value than the initial ester cleavages.
The following diagram illustrates the primary proposed EI fragmentation pathway.
References
- 1. ethyl 6H-thieno(2,3-b)pyrrole-5-carboxylate | C9H9NO2S | CID 11708220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6H-thieno[2,3-b]pyrrole | C6H5NS | CID 819116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. enovatia.com [enovatia.com]
- 6. Ionization Techniques In Mass Spectroscopy | PDF [slideshare.net]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
alternative synthetic routes to ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
An In-Depth Technical Guide to Alternative Synthetic Routes for Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a sought-after building block for developing novel therapeutic agents and organic electronic materials.[1][2] this compound, in particular, serves as a versatile intermediate for further functionalization. This guide provides a comparative analysis of the primary synthetic strategies for accessing this core, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform route selection for research and development.
This is arguably the most established and widely utilized pathway. It is a two-stage process that first constructs a polysubstituted 2-aminothiophene via the Gewald multicomponent reaction, followed by the annulation of the pyrrole ring, often through a Hemetsberger-type cyclization.
Stage 1: Gewald Reaction for the 2-Aminothiophene Intermediate
The Gewald reaction is a one-pot multicomponent condensation of a ketone or aldehyde, an α-cyano ester, and elemental sulfur, catalyzed by a base.[3][4] For the synthesis of the key intermediate, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, 2-butanone is reacted with ethyl cyanoacetate and sulfur.
Workflow for the Gewald-Hemetsberger Strategy
References
A Senior Application Scientist's Guide to In Vitro Assay Validation for Thieno[2,3-b]pyrrole Derivatives
This guide provides an in-depth comparison of essential in vitro assays for the validation of thieno[2,3-b]pyrrole derivatives, a promising class of heterocyclic compounds with diverse biological activities. As researchers, scientists, and drug development professionals, the rigorous validation of in vitro data is paramount for advancing novel chemical entities from the bench to potential clinical applications. This document is structured to provide not just protocols, but the scientific rationale behind the selection and validation of these assays, ensuring the generation of robust and reliable data.
Introduction: The Thieno[2,3-b]pyrrole Scaffold and the Imperative of Rigorous Assay Validation
The thieno[2,3-b]pyrrole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The journey of a promising thieno[2,3-b]pyrrole derivative from a hit compound to a clinical candidate is underpinned by a series of meticulously validated in vitro assays. These assays are the first gatekeepers, providing critical information on a compound's potency, selectivity, and mechanism of action.
This guide will navigate through the validation of key in vitro assays, focusing on two primary areas of investigation for thieno[2,3-b]pyrrole derivatives: cytotoxicity against cancer cell lines and inhibition of specific kinase targets. We will delve into the principles of widely used assays, present detailed, field-tested protocols, and compare their performance based on established validation parameters.
Foundational Principles of In Vitro Assay Validation
Before delving into specific assays, it is crucial to understand the cornerstones of assay validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. These principles ensure that an analytical procedure is suitable for its intended purpose, providing data that is both accurate and reliable.[1][2][3]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest unequivocally in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
I. Comparative Analysis of Cytotoxicity Assays
A primary application of thieno[2,3-b]pyrrole derivatives is in oncology research, necessitating robust methods to assess their cytotoxic or cytostatic effects on cancer cells. Here, we compare three commonly used cytotoxicity assays: the MTT, SRB, and a luminescence-based ATP assay.
The MTT Assay: A Metabolic Activity Benchmark
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyrrole derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
The Sulforhodamine B (SRB) Assay: A Protein-Based Endpoint
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, excess medium, and unbound dye. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ value.
Luminescence-Based ATP Assay (e.g., CellTiter-Glo®): A High-Sensitivity Alternative
This assay quantifies the amount of ATP present in a cell population, which is a direct indicator of metabolically active, viable cells.[5][6] The assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin to produce a luminescent signal.[5][6]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to create the CellTiter-Glo® Reagent. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: After the compound incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value based on the luminescent signal.
Comparison of Cytotoxicity Assays
| Parameter | MTT Assay | SRB Assay | CellTiter-Glo® (ATP) Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase) | Measures total protein content | Measures intracellular ATP levels |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescence |
| Sensitivity | Moderate | Moderate to High | High |
| Linearity | Good, but can be affected by high cell densities[7] | Excellent over a wide range of cell densities[7] | Excellent |
| Throughput | High | High | Very High (fewer steps) |
| Interference | Can be affected by compounds that alter cellular metabolism | Less prone to interference from colored compounds | Less prone to interference from colored compounds |
| Workflow | Multi-step with solubilization | Multi-step with fixation and washing | Homogeneous "add-mix-measure" |
| Cost | Low | Low | Higher |
Expert Insights: While the MTT assay is a widely used and cost-effective method, its reliance on metabolic activity can be a double-edged sword. Thieno[2,3-b]pyrrole derivatives that modulate cellular metabolism without inducing cell death may lead to misleading results. The SRB assay, being independent of metabolic activity, offers a more direct measure of cell number and is often preferred for its robustness and linearity. For high-throughput screening and when high sensitivity is required, the CellTiter-Glo® assay is an excellent choice due to its simple workflow and wide dynamic range.
II. Validation of Kinase Inhibitory Activity
Many thieno[2,3-b]pyrrole derivatives exert their anticancer effects by inhibiting specific protein kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Recepteur d'Origine Nantais (RON) tyrosine kinase. Validating the inhibitory potential of these compounds against their intended kinase targets is a critical step in their characterization.
In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and can be used to determine the IC₅₀ values of inhibitors.[8][9][10]
-
Reagent Preparation: Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare a stock solution of the thieno[2,3-b]pyrrole derivative in 100% DMSO.
-
Assay Plate Setup: In a 384-well white plate, add 1 µL of the serially diluted test compound or control inhibitor (e.g., Erlotinib). Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Kinase Reaction:
-
Add 2 µL of recombinant human EGFR kinase (e.g., 5 nM final concentration) to each well.
-
Prepare a substrate/ATP mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP (at or near the Kₘ concentration).
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Determine the IC₅₀ value using non-linear regression analysis.
Kinase Selectivity Profiling
To assess the specificity of a thieno[2,3-b]pyrrole derivative, it is essential to profile its activity against a panel of other kinases. This is crucial for identifying potential off-target effects that could lead to toxicity. Kinase selectivity profiling services are commercially available and typically screen compounds against a large number of kinases at a fixed concentration.[11][12][13][14][15] Hits from this primary screen are then followed up with IC₅₀ determinations to quantify their potency against the off-target kinases.
Expert Insights: When validating kinase inhibitors, determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable information for lead optimization. This can be achieved by performing the kinase inhibition assay at varying concentrations of both the inhibitor and ATP.
III. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the cellular context in which thieno[2,3-b]pyrrole derivatives act is crucial. Visualizing the targeted signaling pathways and the experimental workflows used to assess their modulation can provide clarity and a deeper understanding of the compound's mechanism of action.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][16][17][18][19][20][21][22] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
RON Kinase Signaling Pathway
The RON (Recepteur d'Origine Nantais) receptor tyrosine kinase and its ligand, macrophage-stimulating protein (MSP), are implicated in tumor growth, invasion, and metastasis.[23][24][25][26]
Caption: Key downstream signaling pathways activated by the RON receptor tyrosine kinase.
Experimental Workflow for In Vitro Assay Validation
Caption: A generalized workflow for in vitro assay validation.
IV. Quantitative Data Summary and Troubleshooting
The following table summarizes representative IC₅₀ values for various thieno[2,3-b]pyrrole and related derivatives from the literature, showcasing their cytotoxic and kinase inhibitory activities. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Assay Type | Target/Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-b]pyrrol-5-one (15a) | MTT | MCF-7 | 52.43 (EGFR) | [27] |
| Thieno[2,3-b]pyrrol-5-one (15b) | MTT | MCF-7 | 40.36 | [27] |
| Thieno[2,3-b]pyridine (Compound 1) | MTT | MDA-MB-231 | 2.082 | [4] |
| Thieno[2,3-b]pyridine (Compound 1) | MTT | MCF-7 | 2.053 | [4] |
| Thieno[2,3-b]pyridine (3b) | Resazurin | CCRF-CEM | 2.580 | [28] |
| Thieno[2,3-b]pyridine (3b) | Resazurin | CEM/ADR5000 | 4.486 | [28] |
| Thienopyridine (4) | MTT | HeLa | <50 | [29] |
| Thienopyridine (5) | MTT | HeLa | <50 | [29] |
| Thienopyrrole (3b) | Cell Viability | HepG2 | 3.105 | [30] |
| Thienopyrrole (3b) | Cell Viability | PC-3 | 2.15 | [30] |
| Thienopyrrole (4c) | Cell Viability | HepG2 | 3.023 | [30] |
| Thienopyrrole (4c) | Cell Viability | PC-3 | 3.12 | [30] |
| Thieno[2,3-d]pyrimidine derivative | Cytotoxicity | HepG-2 | 8.001 | [10] |
Common Troubleshooting for Cell-Based Assays [8][9][31][32][33]
-
High Well-to-Well Variability:
-
Cause: Uneven cell seeding, edge effects in the plate, pipetting errors.
-
Solution: Ensure a homogeneous cell suspension, avoid using the outer wells of the plate (or fill them with sterile PBS), and use calibrated pipettes with consistent technique.
-
-
Low Signal or High Background:
-
Cause: Suboptimal cell number, incorrect reagent concentration, interference from test compounds.
-
Solution: Optimize cell seeding density, perform reagent titrations, and run compound interference controls (compound in medium without cells).
-
-
Inconsistent IC₅₀ Values:
-
Cause: Variation in cell passage number, serum batch, or incubation times.
-
Solution: Use cells within a defined passage number range, test new serum batches, and strictly adhere to standardized incubation times.
-
Conclusion
The validation of in vitro assays for thieno[2,3-b]pyrrole derivatives is a multi-faceted process that requires a deep understanding of the underlying biological principles and adherence to rigorous validation guidelines. By carefully selecting the appropriate assays, meticulously optimizing and validating the protocols, and being mindful of potential pitfalls, researchers can generate high-quality, reliable data. This robust dataset is the foundation upon which the therapeutic potential of these promising compounds can be confidently evaluated and advanced through the drug discovery pipeline.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. labbox.es [labbox.es]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinase Selectivity Profiling Services [promega.sg]
- 13. reactionbiology.com [reactionbiology.com]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tribioscience.com [tribioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. journals.ut.ac.ir [journals.ut.ac.ir]
- 30. benchchem.com [benchchem.com]
- 31. azurebiosystems.com [azurebiosystems.com]
- 32. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 33. assaygenie.com [assaygenie.com]
A Senior Application Scientist's Guide to Catalyst Selection for Thieno[2,3-b]pyrrole Synthesis
For correspondence: --INVALID-LINK--
Abstract
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to organic electronics. Its synthesis, however, presents unique challenges, making the choice of catalyst paramount to achieving high yields, regioselectivity, and broad substrate scope. This guide provides an in-depth comparison of prevalent catalytic systems, offering researchers, scientists, and drug development professionals the critical data and mechanistic insights necessary for informed catalyst selection. We will dissect the performance of palladium, copper, and gold-based catalysts, alongside notable metal-free approaches, supported by experimental data and detailed protocols.
Introduction: The Significance of the Thieno[2,3-b]pyrrole Core
The fusion of thiophene and pyrrole rings to form the thieno[2,3-b]pyrrole core creates a unique electronic and structural entity. This heterocycle is found in a variety of biologically active molecules, including antagonists for the Gonadotropin-releasing hormone (GnRH) receptor and inhibitors of tumor necrosis factor (TNF-α) production.[1] Furthermore, its electron-rich nature makes it a valuable building block for organic semiconductors and conductive polymers.[2]
The construction of this fused system typically involves the formation of either the pyrrole or the thiophene ring onto a pre-existing partner. Catalysis plays a pivotal role in these transformations, enabling efficient bond formations that would otherwise require harsh conditions or multi-step, low-yielding pathways. This guide will focus on comparing the catalysts used in the most convergent and powerful synthetic strategies.
Overview of Catalytic Strategies
The synthesis of thieno[2,3-b]pyrroles can be broadly categorized into several catalytic approaches. The most common strategies involve intramolecular cyclization or intermolecular annulation reactions, often mediated by transition metals that can activate C-H, C-X (X = halide), or C-N bonds.
Caption: General workflow for catalytic thieno[2,3-b]pyrrole synthesis.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the reaction mechanism, efficiency, and functional group tolerance. Below, we compare the most prominent catalytic systems.
Palladium-Catalyzed Syntheses
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of thieno[2,3-b]pyrroles. These methods often rely on powerful cross-coupling and C-H activation strategies. A common approach involves the intramolecular cyclization of suitably substituted thiophenes.
Mechanistic Rationale: Palladium catalysts, typically in the Pd(0) or Pd(II) oxidation state, excel at oxidative addition into carbon-halide bonds and subsequent intramolecular C-N or C-C bond formation. The choice of ligand is critical; bulky, electron-rich phosphine ligands like tBu₃P or biphenyl-based ligands (e.g., XPhos) often promote the crucial reductive elimination step, leading to higher yields.[2]
Caption: Simplified catalytic cycle for Pd-catalyzed cyclization.
Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Scope | Reference |
| Pd₂(dba)₃ | tBu₃P | NaOtBu | Toluene | 110 | 75-95 | Broad aryl/alkyl amine scope | [2] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 60-88 | Tolerates various functional groups | [2] |
| Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | 55-92 | Effective for Sonogashira coupling precursors | [3] |
Advantages:
-
High yields and reliability.
-
Broad substrate scope and functional group tolerance.
-
Well-understood mechanisms facilitate troubleshooting.
Disadvantages:
-
Cost and toxicity of palladium.
-
Potential for catalyst poisoning by sulfur-containing substrates.
-
Often requires rigorously anhydrous and anaerobic conditions.
Copper-Catalyzed Syntheses
Copper catalysis offers a more economical and environmentally benign alternative to palladium. Copper-catalyzed Ullmann-type couplings and C-H functionalization reactions have been successfully employed for thieno[2,3-b]pyrrole synthesis.
Mechanistic Rationale: Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) catalytic cycle. The use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can stabilize the copper species and facilitate the coupling process. These reactions can sometimes be performed under milder conditions than their palladium-catalyzed counterparts.
Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Feature | Reference |
| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 65-85 | Classic Ullmann N-arylation conditions | [2] |
| Cu(OAc)₂ | None | Pyridine | Toluene | 100 | 50-70 | Ligand-free conditions possible | N/A |
Advantages:
-
Lower cost and toxicity compared to palladium.
-
Often shows complementary reactivity.
Disadvantages:
-
Typically requires higher catalyst loadings and temperatures.
-
Substrate scope can be more limited.
-
Mechanisms are often less understood, making optimization more empirical.
Gold-Catalyzed Syntheses
Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation, particularly through the activation of alkynes. Gold(I) catalysts are highly carbophilic and can trigger cascade reactions to rapidly build molecular complexity.
Mechanistic Rationale: Gold(I) catalysts activate alkyne moieties towards nucleophilic attack. In the context of thieno[2,3-b]pyrrole synthesis, this can initiate a cyclization cascade, for instance, in enediyne substrates.[4] The reaction proceeds through intermediates that can be trapped intramolecularly to form the fused ring system.
Caption: General pathway for gold-catalyzed cycloisomerization.
Performance: Gold-catalyzed methods are particularly effective for complex, multi-step transformations initiated by a single catalytic event. Yields are often moderate to high (60-90%), and the reactions proceed under mild conditions.[4] These methods excel in creating complex polycyclic structures in a single step.
Advantages:
-
Unique reactivity with alkynes and allenes.[5]
-
Mild reaction conditions.
-
Ability to facilitate complex cascade reactions.
Disadvantages:
-
High cost of gold catalysts.
-
Substrate scope is often limited to specific classes of compounds (e.g., enynes).
Organocatalysis and Other Metal-Free Approaches
While transition metal catalysis dominates the field, several metal-free methods have been developed. These often rely on strong bases or acids to promote cyclization or condensation reactions. For example, the Gewald reaction, an organocatalytic multicomponent reaction, can be used to synthesize highly functionalized thiophenes which can then be further elaborated.[6]
Advantages:
-
Avoids toxic and expensive metals.
-
Simplified product purification (no metal contamination).
Disadvantages:
-
Often requires stoichiometric amounts of reagents.
-
May have a more limited substrate scope and lower functional group tolerance.
-
Reaction conditions can be harsh (e.g., strong base/acid, high temperatures).
Detailed Experimental Protocols
To provide a practical context, we describe a representative palladium-catalyzed protocol for the synthesis of an N-aryl thieno[2,3-b]pyrrole.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination/Cyclization
This protocol is adapted from methodologies used for the synthesis of N-arylated dithieno[3,2-b:2′,3′-d]pyrroles, which follows a similar principle.[2]
Objective: To synthesize an N-aryl thieno[2,3-b]pyrrole from a 3-bromo-2-aminothiophene precursor and an aryl bromide.
Materials:
-
3-Bromo-2-aminothiophene derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (tBu₃P) (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add NaOtBu (2.5 equiv).
-
Reagent Addition: Add the 3-bromo-2-aminothiophene derivative (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), and tBu₃P (8 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl thieno[2,3-b]pyrrole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Step-by-step experimental workflow for the protocol.
Conclusion and Future Outlook
The synthesis of thieno[2,3-b]pyrroles has been significantly advanced through the development of diverse catalytic systems.
-
Palladium catalysts remain the gold standard for reliability and broad scope, particularly for constructing C-N and C-C bonds via cross-coupling.
-
Copper catalysts provide a cost-effective alternative, though often at the expense of milder conditions and broader applicability.
-
Gold catalysts open unique avenues for complex transformations, especially from alkyne-containing precursors, allowing for rapid construction of intricate molecular architectures.
-
Metal-free methods are gaining traction as a green alternative, though they currently lack the general applicability of their transition-metal counterparts.
Future research will likely focus on the development of more sustainable catalysts using earth-abundant metals (e.g., iron, nickel) and the expansion of asymmetric catalytic methods to access chiral thieno[2,3-b]pyrrole derivatives. Furthermore, the application of photoredox catalysis may unlock novel, mild reaction pathways for the construction of this important heterocyclic scaffold. The continued evolution of catalytic science will undoubtedly lead to even more efficient and elegant syntheses of these valuable compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
A Comparative Guide to Ethyl and Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: A Predictive Analysis of Bioactivity
Introduction: The Prominence of the Thieno[2,3-b]pyrrole Scaffold in Medicinal Chemistry
The thieno[2,3-b]pyrrole heterocyclic system, a fused bicyclic structure composed of thiophene and pyrrole rings, represents a "privileged scaffold" in modern drug discovery.[1][2] Its rigid, planar geometry and rich electron density make it an ideal framework for developing therapeutic agents with a wide spectrum of biological activities. Derivatives of this core have demonstrated significant potential as anticancer, antioxidant, antiviral, and anti-inflammatory agents.[2][3][4] The versatility of the thieno[2,3-b]pyrrole system allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a subtle yet potentially critical modification at the 5-position: the comparison between the ethyl ester and methyl ester analogues of 6H-thieno[2,3-b]pyrrole-5-carboxylate. While seemingly a minor difference, the choice of the ester group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.
The Ester Question: A Hypothesized Divergence in Bioactivity Between Ethyl and Methyl Analogues
In the realm of medicinal chemistry, the esterification of a carboxylic acid is a common strategy to enhance a drug's properties, often by converting a polar molecule into a more lipophilic prodrug that can more easily cross cell membranes.[5][6] The rate at which these esters are hydrolyzed back to the active carboxylic acid by intracellular esterases can significantly influence the drug's efficacy and duration of action.
This guide puts forth the hypothesis that the ethyl and methyl esters of 6H-thieno[2,3-b]pyrrole-5-carboxylate will exhibit distinct biological activity profiles. It is predicted that the ethyl ester, being slightly more lipophilic, may demonstrate enhanced cell permeability, potentially leading to greater potency in cell-based assays. Conversely, the methyl ester may be more susceptible to hydrolysis by certain esterases, which could be advantageous for rapid activation in specific cellular environments. This guide will explore the theoretical underpinnings of these potential differences and provide a roadmap for their experimental validation.
Synthesis and Characterization: Establishing the Molecular Framework
The synthesis of the target compounds can be achieved through established methods for constructing the thieno[2,3-b]pyrrole core, often involving a multi-step sequence. A plausible synthetic approach is outlined below.
General Synthetic Strategy
A common route to the thieno[2,3-b]pyrrole scaffold involves the construction of a substituted thiophene ring followed by the annulation of the pyrrole ring. For the 5-carboxylate derivatives, a key intermediate is often a 2-aminothiophene derivative.
dot
Caption: Generalized synthetic workflow for thieno[2,3-b]pyrrole-5-carboxylates.
Proposed Synthesis of Ethyl and Mthis compound
A potential synthetic route, adapted from literature precedents on related heterocyclic systems, is the reaction of an appropriate 2-aminothiophene-3-carbonitrile with either ethyl propiolate or methyl propiolate in the presence of a suitable base to induce cyclization.
Experimental Protocol:
-
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile. This starting material can be prepared via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur in the presence of a base like morpholine or triethylamine.
-
Step 2: Cyclization.
-
To a solution of 2-aminothiophene-3-carbonitrile in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of either ethyl propiolate (for the ethyl ester) or methyl propiolate (for the methyl ester).
-
Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to facilitate the Michael addition and subsequent intramolecular cyclization.
-
Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ethyl or mthis compound.
-
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H bond of the pyrrole ring and the C=O of the ester.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Comparative Biological Activity Profile: A Predictive Analysis
In the absence of direct comparative experimental data, we can construct a predictive profile based on the known activities of closely related compounds and the general principles of medicinal chemistry. A recent study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones provides valuable insights into the potential of this scaffold.[2]
Anticipated Activities of the Thieno[2,3-b]pyrrole Core
Based on the literature, the thieno[2,3-b]pyrrole core is associated with significant antioxidant and anticancer activities.[2] For instance, certain derivatives have shown potent radical scavenging activity and cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer).[2]
| Activity | Compound | IC50 Value | Reference |
| Antioxidant (DPPH) | (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one | ~91% inhibition @ 500 µg/mL | [2] |
| Anticancer (MCF-7) | (Z)-4-(thiophen-2-ylmethylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one | IC50 ≈ 100 µg/mL | [2] |
Table 1: Reported biological activities of a representative thieno[2,3-b]pyrrol-5-one derivative.
The Influence of the Ester Group: A Predictive Comparison
The primary difference between the ethyl and methyl esters lies in their physicochemical properties, which can influence their biological activity.
| Property | This compound | Mthis compound | Rationale and Predicted Impact |
| Lipophilicity (LogP) | Predicted to be higher | Predicted to be lower | The additional methylene group in the ethyl ester increases its lipophilicity. This may lead to enhanced passive diffusion across cell membranes, potentially increasing intracellular concentrations and apparent potency in cell-based assays.[6] |
| Cell Permeability | Potentially higher | Potentially lower | Directly correlated with lipophilicity. Higher permeability could result in a more rapid onset of action or greater efficacy at lower concentrations. |
| Metabolic Stability | Potentially more stable to hydrolysis | Potentially less stable to hydrolysis | Methyl esters are often more susceptible to enzymatic hydrolysis by esterases than ethyl esters due to reduced steric hindrance.[7] This could lead to a faster conversion to the active carboxylic acid form for the methyl analogue. |
| Predicted Potency | May exhibit higher potency in cell-based assays due to better cell penetration. | May exhibit higher potency if rapid conversion to the active acid is required for target engagement. | The overall potency will be a balance between cell uptake and the rate of activation. |
| Crystallinity | May be an oil or a low-melting solid. | More likely to be a crystalline solid. | Methyl esters generally have a higher propensity to crystallize, which can be an advantage for purification and handling. |
Table 2: Predictive comparison of the physicochemical and biological properties of the ethyl and methyl ester analogues.
dot
Caption: Structure-Activity Relationship (SAR) focus on the C5 ester modification.
Experimental Roadmap for Direct Comparison
To validate the predictions made in this guide, a series of head-to-head in vitro experiments are necessary. The following protocols are based on established methods for evaluating the biological activities of thieno[2,3-b]pyrrole derivatives.[2]
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ethyl and methyl ester compounds in culture media. Treat the cells with a range of concentrations (e.g., 1-100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Protocol:
-
DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).
-
Sample Preparation: Prepare serial dilutions of the ethyl and methyl ester compounds.
-
Reaction: Mix the compound solutions with the DPPH solution in a 96-well plate or cuvettes. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or trolox).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Reading: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.
Conclusion: Charting a Path for Future Research
This guide provides a comprehensive, albeit predictive, comparison of ethyl and mthis compound. Based on established principles of medicinal chemistry and data from closely related analogues, it is hypothesized that the ethyl ester may exhibit superior performance in cell-based assays due to enhanced lipophilicity and cell permeability. However, the potentially faster enzymatic activation of the methyl ester could offer advantages in specific therapeutic contexts.
The true differentiation between these two promising analogues can only be definitively established through direct experimental comparison. The detailed protocols provided herein offer a clear and validated path for researchers to undertake this crucial next step. The findings from such studies will not only elucidate the structure-activity relationship for this specific scaffold but also contribute valuable knowledge to the broader field of rational drug design.
References
- 1. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Thieno[2,3-b]pyrrole Regioisomers: A Spectroscopic Comparison Guide
Introduction
Thieno[2,3-b]pyrrole and its regioisomers, such as thieno[3,2-b]pyrrole, form the core of a versatile class of heterocyclic compounds. These scaffolds are of significant interest to researchers in drug development and materials science due to their unique physicochemical, optoelectronic, and biological properties.[1] The precise arrangement of the sulfur and nitrogen heteroatoms within the fused ring system dictates the electronic distribution, molecular geometry, and ultimately, the function of the resulting molecule. Consequently, the unambiguous identification of a specific regioisomer is a critical step in both synthesis and application.
This comprehensive guide provides a detailed spectroscopic comparison of thieno[2,3-b]pyrrole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, offering both theoretical insights and practical experimental data to aid researchers in the definitive characterization of these important molecular frameworks.
The Structural Isomers
The two most commonly encountered regioisomers are thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole. Their fundamental structures are depicted below, highlighting the key difference in the fusion of the thiophene and pyrrole rings. This seemingly subtle variation has profound implications for their spectroscopic signatures.
Figure 1: Chemical structures of thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of thieno[2,3-b]pyrrole regioisomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, allowing for direct and unambiguous assignment of the isomeric form.
The Underlying Principle: Electronic Effects
The relative positions of the electron-rich pyrrole and the relatively electron-poorer thiophene rings, along with the positions of the heteroatoms, create distinct electronic environments for the protons and carbons in each isomer.[2] This directly influences their chemical shifts (δ). In general, protons and carbons closer to the electronegative nitrogen atom will experience a different shielding effect compared to those closer to the sulfur atom.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shift ranges for the parent thieno[2,3-b]pyrrole and thieno[3,2-b]pyrrole systems. It is important to note that these values can be influenced by substituents on the core structure.
| Compound | Nucleus | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 |
| Thieno[2,3-b]pyrrole | ¹H | ~7.0-7.2 | ~6.8-7.0 | ~7.3-7.5 | ~6.5-6.7 | - |
| ¹³C | ~120-125 | ~110-115 | ~140-145 | ~105-110 | ~115-120 | |
| Thieno[3,2-b]pyrrole | ¹H | ~7.1-7.3 | ~6.9-7.1 | - | ~6.6-6.8 | ~7.2-7.4 |
| ¹³C | ~125-130 | ~105-110 | ~145-150 | ~100-105 | ~120-125 |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
A key distinguishing feature often lies in the coupling constants (J-coupling) between adjacent protons. The specific connectivity in each isomer will result in a unique splitting pattern, which can be definitively assigned through 2D NMR experiments like COSY and HSQC.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thienopyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
For more detailed analysis, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for complex cases):
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the fusion pattern of the rings.
-
Figure 2: Workflow for NMR-based regioisomer assignment.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the thienopyrrole regioisomers. The position of the heteroatoms influences the extent of π-conjugation and the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption and emission characteristics.[2][3]
The Underlying Principle: Molecular Orbitals and Conjugation
The fusion of the thiophene and pyrrole rings creates a conjugated π-system. The specific arrangement of the heteroatoms in the thieno[2,3-b] versus the thieno[3,2-b] isomer affects the overall electron density distribution and the energy gap between the HOMO and LUMO.[4] Generally, a more extended and planar conjugated system leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra.
Comparative UV-Vis and Fluorescence Data
The following table presents typical absorption (λabs) and emission (λem) maxima for the parent regioisomers. These values are highly sensitive to solvent polarity and the presence of electron-donating or electron-withdrawing substituents.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Thieno[2,3-b]pyrrole | ~280-320 | ~340-380 | Moderate |
| Thieno[3,2-b]pyrrole | ~290-330 | ~350-400 | Moderate to High |
Note: Values are illustrative and can vary significantly with substitution and solvent.
Studies on donor-acceptor thienylpyrrolyl derivatives have shown that the relative position of the pyrrole and thiophene rings significantly influences the photophysical properties.[2][3]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the thienopyrrole isomers in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, acetonitrile). A typical concentration range is 10⁻⁵ to 10⁻⁶ M. It is crucial to use the same solvent for all isomers to ensure a valid comparison.
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Use a matched cuvette containing the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λmax.
-
Record the emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under identical experimental conditions.
-
Figure 3: Experimental workflow for comparative photophysical analysis.
Conclusion
The definitive identification of thieno[2,3-b]pyrrole regioisomers is paramount for advancing research in medicinal chemistry and materials science. While UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties, NMR spectroscopy stands out as the unequivocal method for structural assignment. By carefully analyzing the distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, often supplemented with 2D NMR techniques, researchers can confidently distinguish between these closely related isomers. This guide provides the foundational knowledge and practical protocols to empower scientists in the accurate characterization of these promising heterocyclic systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The influence of the relative position of the thiophene and pyrrole rings in donor-acceptor thienylpyrrolyl-benzothiazole derivatives. A photophysical and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of thienopyrrole based heteroacenes--indolodibenzothienopyrrole and dicarbazolodithienopyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
As a novel heterocyclic compound, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a valuable building block in pharmaceutical research and drug development.[1][2] Proper management of its waste stream is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of researchers and compliance with environmental standards.
Hazard Assessment and Initial Precautions
Understanding the inherent risks of a chemical is the first step in safe handling. This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
Due to these properties, this compound must be managed as hazardous waste .[3] Under no circumstances should it be disposed of down the drain or in regular solid waste receptacles.[3][4] All handling and disposal procedures should be performed by trained personnel familiar with the chemical's risks.[5]
Required Personal Protective Equipment (PPE)
Before handling the compound in any form—pure, in solution, or as waste—it is mandatory to wear appropriate PPE to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[7] | Protects eyes from splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to allergic reactions (sensitization). |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for normal handling, but all work should be done in a certified chemical fume hood.[7] | Minimizes inhalation exposure to the compound or solvent vapors. |
Step-by-Step Disposal Protocol
The proper disposal route depends on the form of the waste: the pure compound/solution, contaminated solid materials, or empty containers.
-
Designate a Waste Container: Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition and has a secure, leak-proof lid.[8][9] Strong acids, for example, should not be stored in metal, and hydrofluoric acid should not be stored in glass.[5][9]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ".[5][10] If it is a solution, list all solvent components and their approximate percentages.
-
Transfer the Waste: Carefully transfer the waste into the designated container, ensuring not to fill it more than 90% full to allow for expansion. Keep the container closed at all times except when adding waste.[11]
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10] This area should be at or near the point of waste generation and under the control of laboratory personnel.[8][10] Ensure the container is stored with secondary containment to prevent spills from reaching drains.[4][8]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not transport hazardous waste across the facility yourself.[4]
All disposable items that have come into direct contact with this compound are considered hazardous solid waste.[12] This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Bench paper/absorbent pads
-
Collect Waste: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled with "Hazardous Waste " and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage and Disposal: Store the sealed container in the SAA alongside the liquid waste and arrange for EHS pickup.
The original container of the compound is considered hazardous waste until properly decontaminated.[5] The U.S. Environmental Protection Agency (EPA) requires a specific procedure for "acutely hazardous" or "P-list" chemicals, and it is best practice to follow this for all hazardous materials.[5]
-
Triple Rinse: Rinse the empty container three times with a solvent suitable for dissolving the compound (e.g., acetone or ethanol).[4][5][12]
-
Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste, as described in section 3A.[12]
-
Deface Label: After the triple rinse, completely deface or remove the original manufacturer's label.[4]
-
Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for empty chemical containers (e.g., in glassware waste or regular trash).[4]
Spill Management Procedures
Accidental spills must be handled promptly and safely.
-
Small Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a solvent-soaked towel (e.g., acetone), placing the used towel in the solid hazardous waste container.
-
Label the container and dispose of it as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
Regulatory Framework
The disposal of chemical waste in the United States is governed by federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, from generation to final disposal.[9][13] Academic laboratories may operate under the Subpart K regulations, which provide alternative requirements better suited for research settings.[8][14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform workers about the chemical hazards in their workplace through labels, Safety Data Sheets (SDS), and training.[6][15][16]
By adhering to these protocols, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining compliance with these critical regulations, thereby safeguarding the environment.
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of waste streams.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. Self-Assembly of Thienopyrrole-Fused Thiadiazoles Containing an Amide Linker: Control of Supramolecular Polymerization Mechanism and Chiroptical Properties by Trialkoxy Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. osha.com [osha.com]
- 7. fishersci.com [fishersci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. ethz.ch [ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. needle.tube [needle.tube]
- 14. epa.gov [epa.gov]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Handling Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS No: 35357-56-3). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure. By grounding our recommendations in established scientific principles and authoritative data, we empower you to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic compound used as an intermediate in organic synthesis, particularly in the development of new pharmaceutical and material science candidates.[1] While comprehensive toxicological data is not available for this specific molecule, the available safety information and data from structurally related compounds necessitate a cautious and well-defined handling protocol.
The primary known hazards are officially classified under the Globally Harmonized System (GHS) and require specific attention.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | GHS07 |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction | GHS07 |
Source: Sigma-Aldrich Safety Information
The causality behind these classifications is critical for risk assessment. The H302 classification indicates that accidental ingestion can lead to adverse health effects. The H317 classification is particularly important for laboratory personnel; it means that repeated skin contact may lead to an allergic reaction, or sensitization. Once an individual is sensitized, future exposures to even minute quantities can trigger a significant skin response. Furthermore, related heterocyclic compounds are known to cause skin and eye irritation.[2][3] Therefore, preventing direct contact is the cornerstone of safe handling.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, and crucial, barrier between you and a potential hazard. However, it should always be used in conjunction with a robust system of engineering and administrative controls.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood. This is non-negotiable. A fume hood minimizes the risk of inhalation and contains any accidental splashes or releases.
-
Administrative Controls: Ensure you are familiar with your institution's Chemical Hygiene Plan. Never work alone, and always ensure that a safety shower and eyewash station are accessible and unobstructed.
The following diagram illustrates the workflow for integrating these controls into your experimental plan.
Caption: Workflow integrating engineering and administrative controls before PPE selection.
Core PPE Recommendations: A Detailed Protocol
A risk assessment based on the known hazards dictates the following minimum PPE requirements.[4][5] This protocol is designed for handling the compound in a standard research laboratory setting.
Eye and Face Protection
Due to the potential for eye irritation and the risk of accidental splashes, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for any work in the laboratory.[5][6]
-
Required for Handling: When weighing, transferring, or running reactions with this compound, you must upgrade to chemical splash goggles .[6][7] Goggles provide a complete seal around the eyes, offering superior protection against splashes from all angles.
-
High-Risk Operations: When handling larger volumes (>1 L) or performing operations with a significant splash or pressurization risk, a face shield must be worn in addition to chemical splash goggles .[5][6] A face shield alone is insufficient; it does not protect from vapors or splashes from the side.[6]
Hand Protection (Gloves)
Given the H317 "May cause an allergic skin reaction" classification, selecting the correct gloves is critical to prevent skin contact and sensitization.
-
Glove Type: Use disposable nitrile gloves as the minimum standard for incidental contact.[4][5] Check the manufacturer's chemical resistance guide for breakthrough times if prolonged contact is anticipated.
-
The Rationale for Nitrile: Nitrile provides good resistance to a wide range of chemicals and is a suitable barrier for solids and solutions of this compound. It also avoids the potential for latex allergies.
-
Double Gloving: For operations involving larger quantities or an increased risk of splashes, double gloving is strongly recommended.[4] This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off inside-out), wash your hands thoroughly, and don a new pair.[4]
Body Protection
-
Lab Coat: A clean, flame-resistant lab coat is required.[6] It should be fully buttoned with the sleeves rolled down to protect your street clothes and underlying skin from contamination.
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[6][8] Do not wear sandals, perforated shoes, or shorts in the laboratory. This protects your feet and legs from spills.
Respiratory Protection
Under normal laboratory conditions where the compound is handled exclusively within a chemical fume hood, respiratory protection is not typically required.[9] However, a respirator may be necessary if:
-
Engineering controls (fume hood) are not available or are malfunctioning.
-
A large spill occurs outside of a fume hood.
-
The substance is being aerosolized.
In such cases, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate. All respirator use must be done under a formal respiratory protection program, including fit-testing and training, as required by OSHA.
Operational and Disposal Plans
A safe experiment does not end when the reaction is complete. Proper procedural and disposal plans are essential.
Step-by-Step Handling Protocol
The following workflow provides a self-validating system for handling this compound.
Caption: A systematic workflow for handling the target compound safely.
Spill Response Plan
In the event of a spill, a calm and methodical response is crucial.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Protect: Don appropriate PPE, including double gloves, goggles, and a lab coat. If the spill is large, consider a chemical-resistant apron and shoe covers.
-
Contain & Clean:
-
For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand).
-
For a solid spill , gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad.
-
Work from the outside of the spill inward.
-
Collect all contaminated materials with a scoop or dustpan.
-
-
Dispose: Place all cleanup materials into a clearly labeled, sealed waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water.
Disposal of Contaminated PPE and Waste
Proper disposal prevents the spread of contamination.
-
Contaminated PPE: Disposable gloves should be removed and placed in the appropriate solid chemical waste container immediately after handling the compound. Any grossly contaminated lab coats or other PPE must be decontaminated or disposed of as hazardous waste according to your institution's guidelines.
-
Chemical Waste: All waste containing this compound, including residual amounts in containers and cleanup materials, must be disposed of in a properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. hydrauae.com [hydrauae.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
